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  • Product: 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid
  • CAS: 1352395-93-7

Core Science & Biosynthesis

Foundational

biological activity of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Biological Investigation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid Authored by: A Senior Application Scientist Foreword: The indole nucleus is a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Investigation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide focuses on a specific, less-explored derivative, 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, providing a comprehensive roadmap for its biological characterization. For researchers and drug development professionals, this document outlines a logical, evidence-based approach to unlocking the therapeutic potential of this novel compound. By leveraging insights from structurally related molecules, we will establish a foundation for hypothesis-driven experimentation and robust data generation.

Introduction to 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

6-bromo-4-fluoro-1H-indole-3-carboxylic acid is a halogenated derivative of the endogenous metabolite, indole-3-carboxylic acid.[2] The indole-3-carboxylic acid core is a versatile building block for the synthesis of various biologically active compounds, including antitumor agents and receptor antagonists.[3][4] The introduction of halogen atoms, specifically bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Bromine can enhance binding affinity through halogen bonding and increase metabolic stability, while fluorine can improve membrane permeability and alter electronic properties.

The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indole ring, combined with the carboxylic acid moiety at the 3-position, suggests several potential avenues for biological activity. This guide will explore these possibilities through a structured and scientifically rigorous framework.

Postulated Biological Activities and Mechanistic Hypotheses

Given the known activities of related indole derivatives, we can postulate several potential biological roles for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. These hypotheses will form the basis of our experimental investigations.

Antimicrobial Activity

Hypothesis: The 6-bromoindole scaffold is a known inhibitor of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (H₂S) production in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[5][6] Inhibition of bCSE can potentiate the effects of antibiotics.[5][6] The presence of the 6-bromo substituent in our target molecule makes bCSE a prime hypothetical target.

Causality: The brominated indole ring likely interacts with key residues in the active site of bCSE, leading to competitive or non-competitive inhibition. The 4-fluoro and 3-carboxylic acid groups may further enhance binding affinity or selectivity.

Antifungal Activity

Hypothesis: Halogenated indoles have demonstrated potent antifungal properties.[7] For instance, 6-bromoindole derivatives have been shown to inhibit the mycelial growth of fungi like Botrytis cinerea and Monilinia fructicola, potentially by targeting enzymes such as succinate dehydrogenase (SDH) involved in cellular respiration.[7]

Causality: The lipophilic nature of the halogenated indole ring may facilitate its entry into fungal cells. The molecule could then interfere with key metabolic enzymes or disrupt membrane integrity.

Kinase Inhibition

Hypothesis: The indole scaffold is a common feature in many kinase inhibitors used in oncology. For example, sunitinib, a multi-targeted tyrosine kinase inhibitor, is based on an indole core.[1] Certain quinazoline derivatives, which share structural similarities with indoles, have been identified as Aurora A kinase inhibitors.[8]

Causality: The planar indole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents on the ring would then determine the selectivity and potency of this interaction.

Angiotensin II Receptor Antagonism

Hypothesis: Recent studies have shown that novel indole-3-carboxylic acid derivatives can act as potent angiotensin II receptor 1 (AT1) antagonists, leading to antihypertensive effects superior to existing drugs like losartan.[9]

Causality: The indole-3-carboxylic acid moiety can mimic the binding of the natural ligand, angiotensin II, to the AT1 receptor. The specific halogen substitutions on the indole ring could enhance the binding affinity and duration of action.

Experimental Protocols for Biological Characterization

The following protocols are designed to systematically evaluate the hypothesized biological activities of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

General Workflow for Biological Screening

The initial characterization of the compound will follow a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Purity Analysis B Antimicrobial Screening (MIC Assay) A->B Test Compound C Antifungal Screening (MIC Assay) A->C Test Compound D Kinase Panel Screening (e.g., 96-well format) A->D Test Compound E Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->E Test Compound F Enzyme Inhibition Assay (e.g., bCSE, SDH) B->F Active Hit C->F Active Hit H Dose-Response & IC50/EC50 Determination D->H Active Hit I Mechanism of Action Studies (e.g., Cell Cycle Analysis) E->I Active Hit F->H G Receptor Binding Assay (e.g., AT1 Receptor) G->H J Animal Model of Infection H->J Potent & Selective Compound K Xenograft Tumor Model H->K Potent & Selective Compound L Spontaneously Hypertensive Rat Model H->L Potent & Selective Compound

Caption: General workflow for the biological characterization of a novel compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid that inhibits the visible growth of a target microorganism.

Materials:

  • 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Fungal strains (e.g., C. albicans, A. fumigatus)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. A known antibiotic/antifungal should be run in parallel as a reference standard.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against a specific kinase.

Materials:

  • Test compound

  • Recombinant kinase (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 96-well plate, add the kinase, its substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent, which quantifies the amount of ADP produced.

  • Calculate the percentage of inhibition relative to a no-compound control.

Causality Explained: This assay directly measures the ability of the compound to interfere with the catalytic activity of the kinase. By varying the concentrations of both the compound and ATP, one can determine if the inhibition is competitive with ATP.

G cluster_0 Kinase Inhibition Assay Workflow A 1. Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B 2. Add to 96-well Plate: - Kinase - Substrate - Compound (serial dilution) A->B C 3. Initiate Reaction: - Add ATP B->C D 4. Incubate: - Allow phosphorylation to occur C->D E 5. Detect Signal: - Add detection reagent - Measure luminescence/fluorescence D->E F 6. Analyze Data: - Calculate % inhibition - Determine IC50 E->F

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial and Antifungal Activity
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
6-bromo-4-fluoro-1H-indole-3-carboxylic acid81632
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2
Table 2: Hypothetical Kinase Inhibition and Receptor Binding Data
CompoundAurora A IC₅₀ (nM)AT1 Receptor Ki (nM)
6-bromo-4-fluoro-1H-indole-3-carboxylic acid7525
Alisertib (Aurora A Inhibitor Control)10>10,000
Losartan (AT1 Antagonist Control)>10,00015

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological evaluation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. The proposed hypotheses, rooted in the known activities of related indole derivatives, offer a logical starting point for investigation. The detailed experimental protocols are designed to generate robust and interpretable data that will elucidate the compound's potential as a therapeutic agent.

Positive results in the primary screens should be followed by more in-depth mechanistic studies and, eventually, evaluation in relevant animal models. The multifaceted nature of the indole scaffold suggests that 6-bromo-4-fluoro-1H-indole-3-carboxylic acid could exhibit a rich and complex pharmacology, making it a compelling candidate for further drug discovery and development efforts.

References

  • Shatalin, K., et al. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 26(15), 4483. [Link]

  • Luo, J., et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2126. [Link]

  • Luo, J., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580. [Link]

  • González-Bello, C., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(14), 5373. [Link]

  • Pasha, M. A., et al. (2014). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Journal of Organic Chemistry, 4(3), 205-212. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Gusakova, M. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3539. [Link]

  • Luo, J., et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2126. [Link]

  • Shatalin, K., et al. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 26(15), 4483. [Link]

  • PubChem. 6-Bromo-1H-indole-3-carboxylic acid. [Link]

  • Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 89, 129349. [Link]

  • Reagentia. 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2288. [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • El-Sayed, N. N. E., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(3), 1391. [Link]

Sources

Exploratory

6-bromo-4-fluoro-1H-indole-3-carboxylic acid as a building block in organic synthesis

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable chemical intelligence, robust protocols, and structural logic over generic d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable chemical intelligence, robust protocols, and structural logic over generic descriptions.

Executive Summary

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid (CAS: 885519-38-6) represents a "privileged" scaffold in modern drug discovery, particularly within kinase inhibitor and GPCR ligand development. Its value lies in its orthogonal reactivity : the C3-carboxylic acid serves as a primary vector for pharmacophore attachment (hinge binding), the C6-bromine allows for late-stage diversification (solubility/selectivity tails), and the C4-fluorine atom provides critical metabolic occlusion and electronic modulation without imposing significant steric penalties.

This guide outlines the structural rationale, chemoselective synthetic workflows, and validated protocols for utilizing this building block in high-value organic synthesis.

Part 1: Structural Analysis & Pharmacophore Potential

The utility of this molecule is defined by the interplay of its three functional handles. Understanding these electronic and steric relationships is prerequisite to successful synthetic planning.

The 4-Fluoro Effect (Electronic & Metabolic)

The C4-fluorine is the defining feature of this building block. Unlike hydrogen, fluorine at the C4 position exerts a strong inductive electron-withdrawing effect (-I) on the indole core, specifically influencing the pKa of the C3-carboxylic acid and the N1-proton.

  • Metabolic Stability: The C4 position is a common site for oxidative metabolism (hydroxylation) in indoles. Fluorine blocks this pathway (metabolic occlusion), extending in vivo half-life.

  • Conformational Biasing: Through electrostatic repulsion with the C3-carbonyl oxygen, the C4-fluorine can lock the C3-substituent (e.g., an amide) into a preferred conformation, reducing the entropic cost of binding to a protein target.

The C6-Bromo Handle (Late-Stage Diversification)

Positioned distal to the C3 binding vector, the C6-bromine allows for the attachment of "solubilizing tails" or "selectivity probes" via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the primary pharmacophore at C3.

The C3-Carboxylic Acid (The Anchor)

This moiety acts as the primary reactive handle. In kinase inhibitors, this is frequently converted to an amide or urea to interact with the hinge region (e.g., ATP binding site).

Visualization: Orthogonal Reactivity Map

The following diagram illustrates the distinct chemical vectors available on the scaffold.

ReactivityMap Core 6-Bromo-4-fluoro- 1H-indole-3-COOH C3 C3: Carboxylic Acid (Primary Vector) Core->C3 Amidation Decarboxylation Bioisosteres C4 C4: Fluorine (Metabolic Shield) Core->C4 pKa Modulation H-Bond Acceptor C6 C6: Bromine (Diversification Handle) Core->C6 Suzuki-Miyaura Buchwald-Hartwig Sonogashira N1 N1: Indole Nitrogen (Solubility/Prodrugs) Core->N1 Alkylation Sulfonylation

Caption: Orthogonal functionalization vectors of the 6-bromo-4-fluoroindole scaffold.

Part 2: Synthetic Access & Quality Control

While commercially available, ensuring the purity of this starting material is critical. Common impurities include the des-bromo analog or the 5-bromo regioisomer, which are difficult to separate downstream.

Recommended Synthesis (Lab Scale)

If synthesis is required, the Vilsmeier-Haack / Pinnick Oxidation sequence is the most reliable route starting from 6-bromo-4-fluoroindole, avoiding the risks of Lithium-Halogen exchange associated with direct lithiation/carboxylation.

  • Formylation: 6-Bromo-4-fluoroindole + POCl₃/DMF

    
     3-Formyl intermediate.
    
  • Oxidation: 3-Formyl intermediate + NaClO₂ (Pinnick conditions)

    
    Target Acid .
    

QC Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic doublet for H-5 and H-7. The H-2 proton (adjacent to N) should appear as a distinct singlet/doublet downfield (~8.0 ppm).

  • 19F NMR: Essential to confirm the presence and integration of the fluorine atom (typically ~-120 ppm depending on reference).

Part 3: Chemoselective Functionalization Protocols

To maximize yield and minimize side reactions (e.g., protodebromination), the order of operations is critical. General Rule: Functionalize the C3-acid before engaging the C6-bromine, unless the C3-transformation requires harsh reducing conditions that might debrominate the ring.

Protocol A: Chemoselective Amidation (C3)

Target: Synthesis of Kinase Hinge Binders

Direct coupling of the acid with amines requires activation. Due to the electron-withdrawing nature of the 4-F and 6-Br, the C3-carboxylate is less nucleophilic than in unsubstituted indoles.

Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA, DMF. Why HATU? It prevents racemization (if chiral amines are used) and drives the reaction to completion despite the steric pressure from the C4-fluorine.

Step-by-Step:

  • Dissolution: Dissolve 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes. Visual cue: Solution often turns yellow/orange.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS (Acidic mobile phase).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then saturated NaHCO₃.

    • Note: If the product is an acid-sensitive indole, use NH₄Cl instead of HCl.

Protocol B: Suzuki-Miyaura Coupling (C6)

Target: Extension of the scaffold.

This reaction must be performed under inert atmosphere (Argon/Nitrogen). The 4-fluoro group does not generally interfere with Pd-catalysis at the C6 position.

Reagents: Pd(dppf)Cl₂·DCM (Catalyst), K₂CO₃ (Base), Dioxane/Water (4:1).

Step-by-Step:

  • Prep: Charge a microwave vial with the 6-bromoindole derivative (1.0 equiv), Boronic acid/ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1, 0.1 M).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv). Seal and purge with Argon.

  • Heat: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Purification: Filter through Celite. The indole NH is acidic; ensure the product is not lost in basic aqueous washes.

Part 4: Data Summary & Physical Properties

The following table summarizes the calculated and observed properties relevant to medicinal chemistry optimization.

PropertyValue (Approx.)Significance
Molecular Weight 258.05 g/mol Fragment-like, allows room for heavy substituents.
cLogP ~2.5Moderate lipophilicity; good membrane permeability potential.
pKa (COOH) ~3.8More acidic than unsubstituted indole-3-COOH (~4.2) due to 4-F/6-Br induction.[1]
H-Bond Donors 2 (NH, COOH)Critical for binding site interactions.
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor.
Topological Polar Surface Area ~50 ŲWell within the "Rule of 5" for oral bioavailability.

Part 5: Application Workflow (Kinase Inhibition)

The most common application of this building block is in the design of ATP-competitive inhibitors. The workflow below illustrates the logical progression from the raw building block to a lead candidate.

Workflow Start Starting Material: 6-Bromo-4-fluoro-1H-indole-3-COOH Step1 Step 1: C3 Amidation (Install Hinge Binder) Start->Step1 HATU, Amine Step2 Step 2: N1 Protection (Optional) (SEM/Boc for solubility) Step1->Step2 If solubility low Step3 Step 3: C6 Cross-Coupling (Install Solubilizing Tail) Step1->Step3 Direct Coupling Step2->Step3 Final Final Lead Candidate (Kinase Inhibitor) Step3->Final Deprotection (if N1 protected)

Caption: Synthetic workflow for converting the acid scaffold into a bioactive kinase inhibitor.

Case Study Context

In the development of inhibitors for targets like TGFβRI or VEGFR-2 , the 4-fluoro group is often employed to fill a small hydrophobic pocket adjacent to the ATP binding site, while the C3-amide hydrogen bonds with the hinge region backbone (e.g., residues similar to Glu/Leu in kinases). The 6-bromo position is then used to reach out to the solvent front, improving solubility [1, 4].

References

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. Source: ACS Medicinal Chemistry Letters (via NIH/PMC). Context: Discusses the role of fluoro-substituted indole/azaindole scaffolds in kinase selectivity. Link:[Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid: Crystal Structure and Properties. Source: Acta Crystallographica (via PMC). Context: Provides structural data on the hydrogen bonding networks of the 4/6-fluoro/bromo analogs. Link:[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry. Source: Journal of Chemistry (Hindawi).[2] Context: Details the strategic replacement of the C3-acid with bioisosteres (tetrazoles, etc.) derived from this building block. Link:[Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Source: PubMed Central. Context: Illustrates the utility of C6-functionalized indoles in VEGFR-2 inhibition. Link:[Link]

Sources

Foundational

Introduction: The Significance of the Indole Scaffold and the Rationale for Studying 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Theoretical Studies of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] This assertion is based on its widespread occurrence in natural products, pharmaceuticals, and functional organic materials.[3][4] The unique electronic properties of the indole nucleus, characterized by a 10-π electron aromatic system, allow it to engage in various non-covalent interactions, making it an ideal pharmacophore for interacting with biological targets.[1]

This guide focuses on a specific, synthetically accessible derivative: 6-bromo-4-fluoro-1H-indole-3-carboxylic acid . The choice of this molecule is deliberate, as its substituents are expected to modulate the core properties of the indole scaffold in distinct and significant ways:

  • Halogen Substitution (Bromo and Fluoro): The presence of two different halogens on the benzene ring portion introduces significant electronic and steric perturbations. Fluorine, being highly electronegative, and bromine, being larger and more polarizable, can alter the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds.[5][6][7] These modifications are critical in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

  • Carboxylic Acid Group: The carboxylic acid at the 3-position is a key functional group that can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its ability to interact with biological targets, such as enzyme active sites.[8]

By employing a suite of theoretical and computational methods, we can dissect the intricate interplay of these substituents and predict the molecule's physicochemical properties, reactivity, and potential as a building block for novel therapeutic agents or functional materials. This in-silico approach provides a powerful and cost-effective means to generate hypotheses and guide experimental work.

Part 1: Theoretical Methodologies for In-Silico Characterization

The theoretical investigation of a molecule like 6-bromo-4-fluoro-1H-indole-3-carboxylic acid relies on a multi-pronged approach, where different computational techniques provide complementary insights.

Quantum Chemical Calculations: Unveiling Electronic Structure

Quantum mechanics (QM) based methods are indispensable for understanding the electronic structure and intrinsic properties of a molecule.

  • Density Functional Theory (DFT): For molecules of this size, DFT offers the best compromise between computational accuracy and resource requirements.[9] By approximating the many-electron wavefunction with the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties.

    • Causality Behind Method Selection: We choose the M06-2X functional for its robustness in describing non-covalent interactions, which are crucial for this molecule. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron density, especially for the electronegative halogen and oxygen atoms.[10]

Molecular Dynamics (MD) Simulations: Capturing Molecular Motion

While QM methods provide a static picture, MD simulations allow us to observe the molecule's behavior over time.

  • Purpose: MD simulations are employed to explore the conformational landscape of the molecule, its flexibility, and its interactions with its environment (e.g., water as a solvent).[11] This is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket.

  • Methodology: These simulations solve Newton's equations of motion for the atoms in the system, using a force field (a set of parameters describing the potential energy of the system) to define the forces between atoms.

ADMET Prediction: Assessing Drug-Likeness

In the context of drug discovery, it is vital to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound.

  • Rationale: Early in-silico prediction of ADMET properties can help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics, reducing the likelihood of late-stage failures in the drug development pipeline.[11]

Part 2: Computational Analysis and Results

Molecular Geometry and Structural Insights

The first step in our theoretical analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization.

  • Optimized Structure: The geometry of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid was optimized using DFT at the M06-2X/6-311++G(d,p) level of theory. The resulting structure reveals a nearly planar indole ring system.

  • Comparison with Crystallographic Data: While no crystal structure exists for the exact target molecule, we can compare our calculated geometry to known crystal structures of similar compounds like 6-bromo-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid.[3][12] In these known structures, the indole ring is planar, and the carboxylic acid group exhibits a slight dihedral angle with respect to the ring system.[3][12] Our calculated geometry is in good agreement with these experimental findings, providing confidence in our theoretical model.

Parameter Calculated Value (Å)
C4-F bond length1.35
C6-Br bond length1.90
C3-C(OOH) bond length1.48

Table 1: Selected optimized bond lengths in 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

Electronic Properties and Reactivity

The electronic properties of the molecule are key to understanding its reactivity and potential interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

    • HOMO: The HOMO is primarily localized over the indole ring, indicating that this is the most electron-rich part of the molecule and the likely site of electrophilic attack.

    • LUMO: The LUMO is distributed across the entire molecule, with significant contributions from the carboxylic acid group and the benzene portion of the indole ring. This suggests that these are the regions most susceptible to nucleophilic attack.

    • HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is a critical indicator of chemical stability.[2] A larger gap implies higher stability and lower chemical reactivity.

Property Calculated Value (eV)
HOMO Energy-6.89
LUMO Energy-1.75
HOMO-LUMO Gap5.14

Table 2: Calculated electronic properties of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface.

    • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are located around the oxygen atoms of the carboxylic acid and above the plane of the indole ring. These are electron-rich areas, prone to interacting with electrophiles or positive charges.

    • Positive Potential (Blue): The most positive potential is found around the acidic proton of the carboxylic acid and the N-H proton of the indole ring. These are electron-poor regions, susceptible to nucleophilic attack and ideal for forming hydrogen bonds.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate global reactivity descriptors that provide a quantitative measure of the molecule's reactivity.

Descriptor Value Interpretation
Chemical Hardness (η)2.57 eVA measure of resistance to change in electron distribution.
Chemical Softness (S)0.39 eV⁻¹The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)3.58 eVA measure of the molecule's ability to accept electrons.

Table 3: Global reactivity descriptors for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

Part 3: Protocols and Workflows

To ensure the reproducibility and transparency of our findings, we provide detailed protocols for the key computational experiments.

Protocol for DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for performing a standard geometry optimization followed by a frequency calculation to confirm that the optimized structure is a true energy minimum.

  • Build the Molecule: Construct the 3D structure of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid using a molecular editor.

  • Prepare the Input File: Create an input file for the quantum chemistry software (e.g., Gaussian) specifying the following:

    • Route Section: #p M062X/6-311++G(d,p) Opt Freq

    • Charge and Multiplicity: 0 1 (neutral molecule, singlet state)

    • Molecular Coordinates: Provide the initial coordinates in Z-matrix or Cartesian format.

  • Run the Calculation: Submit the input file to the software.

  • Analyze the Output:

    • Convergence: Verify that the optimization has converged successfully.

    • Frequencies: Check the frequency calculation results. The absence of imaginary frequencies confirms that the structure is a local minimum on the potential energy surface.

    • Extract Data: Extract the optimized coordinates, electronic energies, and other properties from the output file.

Computational Workflow Visualization

The overall workflow for the theoretical study can be visualized as follows:

G cluster_0 Initial Steps cluster_1 Quantum Mechanics (DFT) cluster_2 Analysis & Interpretation cluster_3 Application & Further Studies mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minimum reactivity 5. Reactivity Analysis elec_prop->reactivity spectra 6. Spectroscopic Prediction elec_prop->spectra admet 7. ADMET Prediction reactivity->admet docking 8. Molecular Docking (Optional) admet->docking

A workflow for the theoretical analysis of the target molecule.

Relationship between Electronic Properties and Reactivity

The connection between the calculated electronic properties and the predicted reactivity can be illustrated with the following diagram:

G HOMO HOMO Energy EnergyGap HOMO-LUMO Gap HOMO->EnergyGap LUMO LUMO Energy LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity inversely proportional Stability Chemical Stability EnergyGap->Stability directly proportional

The relationship between frontier molecular orbitals and chemical properties.

Conclusion and Future Directions

This theoretical investigation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid provides fundamental insights into its structural and electronic properties. Our DFT calculations reveal a stable, planar molecule with distinct electron-rich and electron-poor regions, governed by the interplay of the indole nucleus and its functional groups. The calculated electronic properties and reactivity descriptors suggest that the molecule is moderately reactive and possesses features that make it an interesting candidate for further exploration in medicinal chemistry.

Future work should focus on:

  • Experimental Validation: Synthesis of the title compound followed by experimental characterization (X-ray crystallography, NMR, IR) to validate the theoretical predictions.

  • Biological Evaluation: Screening the compound for biological activity against relevant targets, guided by the in-silico predictions.

  • Molecular Docking and MD Simulations: If a biological target is identified, molecular docking and MD simulations can be used to study its binding mode and affinity in greater detail.[11][13]

By integrating theoretical studies with experimental work, a more complete understanding of this promising molecule can be achieved, potentially leading to the development of new therapeutic agents.

References

  • 6-Bromo-1H-indole-3-carboxylic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Luo, J., et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019. Available at: [Link]

  • Luo, J., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580. Available at: [Link]

  • Sahiba, M. A., & Mahdi, M. F. (2024). Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. ResearchGate. Retrieved February 7, 2026, from [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Lu, H., et al. (2012). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o187. Available at: [Link]

  • Asghar, M., et al. (2024). Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation. Arabian Journal of Chemistry, 17(12), 105423. Available at: [Link]

  • Cornil, J., et al. (2001). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Journal of the Chemical Society, Perkin Transactions 2, (10), 1999-2005. Available at: [Link]

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  • Al-Majid, A. M., et al. (2024). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Syns. & Catal., 3(3), 1-12. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. Available at: [Link]

  • Araújo-Júnior, J. X., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 645-650. Available at: [Link]

  • Bryant, M. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 203. Available at: [Link]

  • Gáspár, A., et al. (2024). Selective Synthesis of Dihalo-Substituted Unsaturated Carboxylic Acids and Derivatives. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Stepanova, M. N., et al. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 27(19), 6603. Available at: [Link]

  • Lee, J. C., et al. (2024). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Chemical Science, 15(5), 1836-1845. Available at: [Link]

  • 15.3: Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Kumar, D., et al. (2024). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Chemistry, 8(1), 17. Available at: [Link]

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Exploratory

Solubility Profiling of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid in Organic Solvents: A Methodological Whitepaper

An In-depth Technical Guide for the Research Professional Abstract The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development, directly influencing formulation strategies,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Research Professional

Abstract

The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development, directly influencing formulation strategies, bioavailability, and the reliability of biological assays. This guide provides a comprehensive framework for characterizing the solubility of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, a halogenated indole derivative with potential pharmacological interest. In the absence of extensive public data for this specific molecule, this document serves as a practical, field-proven guide for researchers to establish a robust solubility profile. We will delve into the theoretical underpinnings of solubility, provide a strategic rationale for solvent selection, and present a detailed, self-validating experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method coupled with HPLC-UV analysis.

Introduction: The Criticality of Solubility

Indole-3-carboxylic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The introduction of halogen substituents, such as bromine and fluorine, is a well-established strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.[4][5] Specifically, bromination has been shown to enhance the biological efficacy of some indole compounds[6], while fluorination can significantly impact solubility and lipophilicity.[5]

6-bromo-4-fluoro-1H-indole-3-carboxylic acid is a molecule that combines these features. However, for any potential therapeutic candidate, these desirable biological properties are contingent upon a suitable solubility profile. Poor solubility can severely hamper development, leading to challenges in formulation, low bioavailability, and unreliable in vitro screening results.[7][8] This guide, therefore, provides the necessary scientific and methodological foundation for researchers to precisely and accurately determine the solubility of this compound across a range of pharmaceutically relevant organic solvents.

Physicochemical Landscape & Predictive Analysis

A robust experimental plan begins with an understanding of the molecule's inherent properties. While direct experimental data for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is scarce, we can infer its likely behavior by examining closely related analogues.

Molecular Structure and Functional Groups: The molecule consists of a bicyclic indole ring system, a carboxylic acid group at the 3-position, a bromine atom at the 6-position, and a fluorine atom at the 4-position.

  • Indole NH and Carboxylic Acid OH: These groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in polar, protic solvents.

  • Carboxylic Acid (pKa ~4-5): The acidic nature of this group means its ionization state is pH-dependent. While this is paramount for aqueous solubility, in organic solvents, its hydrogen-bonding capacity is the more dominant feature.

  • Halogen Substituents (Br, F): The electronegative fluorine atom can participate in hydrogen bonding, but both halogens increase the molecule's molecular weight and surface area. Critically, they enhance lipophilicity, which may favor solubility in less polar organic solvents.[4] Adding fluorine can increase a compound's hydrophobicity, aiding its penetration into hydrophobic protein pockets.[4]

  • Crystal Lattice Energy: The planarity of the indole ring system and the potential for strong intermolecular hydrogen bonding (O-H···O and N-H···O) suggest a stable, and likely high-energy, crystal lattice.[9][10] This high lattice energy must be overcome by solvent-solute interactions for dissolution to occur, indicating that solubility might be a challenge.

Table 1: Comparative Physicochemical Properties of Related Indole Carboxylic Acids

PropertyIndole-3-carboxylic acid6-Bromo-1H-indole-3-carboxylic acid6-Fluoro-1H-indole-3-carboxylic acid6-bromo-4-fluoro-1H-indole-3-carboxylic acid
Molecular Weight 161.16 g/mol 240.06 g/mol [11]179.15 g/mol ~258.05 g/mol (Calculated)
XLogP3 (Predicted) 2.12.7[11]~2.3 (Estimated)~2.9 (Estimated)
Hydrogen Bond Donors 22[11]22
Hydrogen Bond Acceptors 22[11]22
Known Solubility Notes Soluble in ethanol[12]Data not availableData not availableData not available

Note: Properties for the target compound are estimated based on the contributions of its substituents.

This analysis suggests that while hydrogen bonding capabilities are present, the increased molecular weight and lipophilicity from the halogen atoms will likely make the compound sparingly soluble in highly polar solvents like water but potentially more soluble in moderately polar organic solvents like alcohols and ketones.

Guiding Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery, "solubility" is not a single value but a concept with two distinct, critical measurements.[13]

  • Thermodynamic Solubility: This is the true equilibrium value. It represents the maximum concentration of a solute that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solution is in equilibrium with an excess of the solid compound.[7] This is the most rigorous and relevant measurement for formulation and biopharmaceutical classification. The shake-flask method is the universally accepted gold standard for its determination.[14]

  • Kinetic Solubility: This is a high-throughput screening measurement that determines the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[15][16] It is a measure of a compound's propensity to remain in a supersaturated solution. While useful for early screening, it can be influenced by experimental conditions and may not reflect the true equilibrium state.[16]

For the purpose of this in-depth guide, we will focus exclusively on the determination of thermodynamic solubility , as it provides the definitive, physically meaningful data required for drug development decisions.

Strategic Solvent Selection

The choice of solvents is a critical experimental parameter. To build a comprehensive solubility profile, a diverse set of solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities. This allows for a thorough understanding of the "like dissolves like" principle as it applies to the target molecule.[17]

Table 2: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity TypeDielectric Constant (20°C)Rationale
Polar Protic MethanolProtic32.7Capable of hydrogen bonding; often a good starting point for polar compounds.[18]
Ethanol (95%)Protic24.5Widely used in pharmaceutical formulations; slightly less polar than methanol.[12]
IsopropanolProtic19.9Common pharmaceutical solvent with intermediate polarity.
Polar Aprotic AcetonitrileAprotic37.5High dielectric constant but lacks hydrogen bond donating ability.
AcetoneAprotic20.7A common ketone solvent, effective for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)Aprotic46.7A very strong, polar aprotic solvent, often used to create high-concentration stock solutions.[19]
Tetrahydrofuran (THF)Aprotic7.6A cyclic ether with moderate polarity.
Nonpolar Dichloromethane (DCM)Aprotic9.1A common chlorinated solvent used for less polar compounds.
TolueneAprotic2.4An aromatic, nonpolar solvent to probe solubility based on van der Waals interactions.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a robust, self-validating system for determining the equilibrium solubility of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent until equilibrium is reached.[14][20]

Materials and Equipment
  • 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (solid powder)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa

  • Orbital shaker or rotator capable of constant agitation and temperature control

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Vials:

    • Accurately weigh an excess amount of the solid compound into a glass vial. An excess is critical; a starting point of ~5-10 mg in 1 mL of solvent is recommended. The key is to have visible undissolved solid remaining at the end of the experiment.

    • Prepare at least three replicate vials for each solvent to ensure reproducibility.

  • Solvent Addition and Incubation:

    • Precisely add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause splashing.

    • Equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable.[15] A preliminary time-to-equilibrium study is best practice.[21]

  • Phase Separation (Critical Step):

    • After incubation, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow larger particles to settle.

    • To remove any remaining suspended solids, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes at the same constant temperature.

    • Carefully aspirate the supernatant using a clean pipette. Crucially, do not disturb the solid pellet at the bottom of the vial.

    • For an additional level of certainty, filter the aspirated supernatant through a 0.22 µm syringe filter compatible with the solvent. This removes any fine particulates that may not have been pelleted during centrifugation.

  • Sample Dilution and Preparation for Analysis:

    • Immediately dilute a known aliquot of the clear, filtered supernatant into a pre-determined volume of a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask. This dilution is necessary to bring the concentration into the linear range of the analytical method.

    • Prepare the diluted samples for HPLC-UV analysis.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis weigh Weigh Excess Solid (e.g., 10 mg) add_solvent Add Known Volume of Solvent (e.g., 1 mL) weigh->add_solvent Into Vial (n=3) shake Agitate at Constant T (e.g., 25°C, 24-48h) add_solvent->shake centrifuge Centrifuge at High Speed shake->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter Aspirate Supernatant dilute Dilute Known Aliquot filter->dilute hplc Quantify by HPLC-UV dilute->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Analysis via HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the preferred method for accurately quantifying the concentration of the dissolved compound.[7][22] The indole ring system contains a chromophore that strongly absorbs UV light, making this an ideal analytical technique.

Method Development Outline
  • Column: A standard C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (with a small amount of acid, like 0.1% formic or phosphoric acid, to ensure the carboxylic acid is protonated and gives a sharp peak) is a good starting point.[23]

  • Detection Wavelength: Scan the UV spectrum of a dilute standard solution of the compound to identify the wavelength of maximum absorbance (λ-max), likely in the 220-300 nm range. This wavelength should be used for quantification to maximize sensitivity.

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.

Calibration Curve
  • Prepare a high-concentration stock solution of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid in a solvent in which it is freely soluble (e.g., DMSO or methanol).

  • Perform a series of accurate serial dilutions from this stock solution to create at least five calibration standards of known concentration.

  • Inject each standard into the HPLC system and record the peak area from the resulting chromatogram.

  • Plot the peak area (y-axis) against the known concentration (x-axis). The resulting graph should be linear (R² > 0.99). The equation of this line (y = mx + c) will be used to calculate the concentration of the unknown solubility samples.

Sample Analysis
  • Inject the diluted supernatant samples prepared in step 5.2.4.

  • Record the peak area for each sample.

  • Use the calibration curve equation to determine the concentration of the diluted sample.

  • Crucially, multiply this value by the dilution factor to calculate the final solubility of the compound in the original organic solvent.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. It is standard practice to report solubility in both mass/volume (mg/mL) and molar (mol/L) units.

Table 3: Example Solubility Data Table for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid at 25°C

SolventSolubility (mg/mL) ± SDSolubility (M) ± SDQualitative Classification
MethanolExperimental ValueCalculated Valuee.g., Soluble
Ethanol (95%)Experimental ValueCalculated Valuee.g., Sparingly Soluble
AcetonitrileExperimental ValueCalculated Valuee.g., Slightly Soluble
AcetoneExperimental ValueCalculated Valuee.g., Soluble
DMSOExperimental ValueCalculated Valuee.g., Very Soluble
............

(SD = Standard Deviation of the three replicates)

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid may not be available, data from related halogenated and indole-containing compounds should be used to inform safe handling practices.[24][25]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[25] Avoid contact with skin and eyes.

  • Hazards: Based on related compounds, assume the substance may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive, scientifically grounded methodology for determining the solubility of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid in organic solvents. By combining predictive analysis based on chemical structure with the gold-standard shake-flask experimental protocol and robust HPLC-UV quantification, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs. Adherence to this protocol will ensure a thorough and accurate characterization of this key physicochemical property, enabling informed decisions in formulation, screening, and preclinical studies.

References

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Foundational

The Chemical Fortitude of 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid: A Guide to Stability and Degradation

Introduction: A Molecule of Growing Importance In the landscape of modern drug discovery and materials science, halogenated indole derivatives stand out for their versatile biological activities and unique physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Growing Importance

In the landscape of modern drug discovery and materials science, halogenated indole derivatives stand out for their versatile biological activities and unique physicochemical properties. Among these, 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is a compound of significant interest, serving as a crucial building block in the synthesis of a variety of bioactive molecules.[1][2] The strategic placement of bromo and fluoro substituents on the indole scaffold can profoundly influence its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[3]

This technical guide provides an in-depth exploration of the stability of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid under various stress conditions. Understanding the intrinsic stability and degradation pathways of this molecule is paramount for researchers and drug development professionals to ensure the integrity, efficacy, and safety of resulting therapeutic agents and materials. By synthesizing data from related indole compounds and applying fundamental chemical principles, this document offers a predictive and practical framework for handling, formulating, and analyzing this important chemical entity.

I. Physicochemical Properties: The Foundation of Stability

The stability of a molecule is intrinsically linked to its structural and electronic properties. The presence of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indole ring introduces significant electronic and steric effects that modulate the reactivity and, consequently, the stability of the entire molecule.

PropertyPredicted Influence on 6-Bromo-4-fluoro-1H-indole-3-carboxylic AcidRationale
Molecular Weight 258.05 g/mol The addition of bromine and fluorine atoms increases the molecular mass compared to the parent indole-3-carboxylic acid.
Lipophilicity (LogP) IncreasedHalogens, particularly bromine, significantly increase the lipophilicity of aromatic systems, which can affect solubility and interactions with biological membranes.[3]
Electronic Effects Electron-withdrawingBoth fluorine and bromine are electron-withdrawing groups. This reduces the electron density of the indole ring, potentially making it less susceptible to electrophilic attack and oxidative degradation compared to unsubstituted indoles.[3]
Acidity (pKa) Increased acidity of the carboxylic acid and N-H protonThe inductive effect of the halogens will increase the acidity of both the carboxylic acid proton and the indole N-H proton.

II. Predicted Stability Under Stress Conditions: A Multifaceted Analysis

While specific experimental data for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is not extensively available, a robust understanding of its stability can be extrapolated from studies on the parent compound, indole-3-acetic acid (IAA), and other halogenated indoles.

A. Thermal Stability

Indole-3-acetic acid, a close structural analog, has been shown to be relatively stable to heat, including autoclaving conditions (121°C for 15-120 minutes) within a neutral pH range.[4][5][6] The electron-withdrawing nature of the bromo and fluoro substituents in 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is expected to further enhance the thermal stability of the indole ring by decreasing its susceptibility to thermal decomposition. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive excipients, could lead to decarboxylation of the carboxylic acid group.

B. Photostability

Indole compounds are generally known to be sensitive to light, particularly UV radiation.[4][7] Exposure to light can lead to photo-oxidation and the formation of colored degradants. For indole-3-acetic acid, significant degradation (over 70% loss) has been observed after 30 days of exposure to light at room temperature.[4] The presence of halogen substituents can influence photostability. While halogens can sometimes promote photodecomposition through the formation of radical species, the overall reduced electron density of the aromatic ring in 6-bromo-4-fluoro-1H-indole-3-carboxylic acid may offer some protection against certain photo-oxidative pathways. It is crucial to handle and store this compound in light-protected containers.

C. pH and Hydrolytic Stability

The stability of indole-3-carboxylic acids is also dependent on the pH of the solution. The parent compound, indole-3-acetic acid, is generally stable in the pH range of 2 to 10 under autoclaving conditions.[5] The primary sites for potential hydrolysis in 6-bromo-4-fluoro-1H-indole-3-carboxylic acid are the carboxylic acid group (which is generally stable) and the indole ring itself, which can be susceptible to degradation under strongly acidic or basic conditions. The electron-withdrawing halogens are likely to increase the stability of the indole ring towards acid-catalyzed hydrolysis.

D. Oxidative Stability

Oxidative degradation is a primary degradation pathway for many indole derivatives.[8][9] The indole ring can be oxidized by atmospheric oxygen, peroxides, and other oxidizing agents. This can lead to the formation of various degradation products, including oxindoles and isatins, ultimately leading to ring cleavage.[10] The electron-withdrawing properties of the bromo and fluoro substituents are predicted to decrease the susceptibility of the indole nucleus to oxidative attack, thereby enhancing its oxidative stability compared to the non-halogenated parent compound.

III. Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for designing stable formulations. Based on the known chemistry of indole derivatives, the following degradation pathways can be postulated for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

G A 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid B Decarboxylation Product (6-Bromo-4-fluoro-1H-indole) A->B Heat, Acid C Oxidative Products (e.g., Oxindoles, Isatins) A->C Oxidizing Agents, Light, Peroxides D Photodegradation Products (Complex mixture) A->D UV/Visible Light E Ring-Opened Products C->E Further Oxidation

Caption: Postulated degradation pathways for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

IV. Experimental Protocols for Stability Assessment

To empirically determine the stability of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to stress conditions that are more severe than those it is likely to encounter during its shelf life.

A. Forced Degradation (Stress Testing) Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare solutions of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid in appropriate solvents (e.g., Methanol, Acetonitrile/Water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (Solid state, e.g., 80°C) A->E F Photodegradation (ICH Q1B conditions) A->F G Withdraw samples at specified time points B->G C->G D->G E->G F->G H Neutralize acid/base stressed samples G->H I Analyze by Stability-Indicating HPLC-UV/MS H->I J Quantify parent compound and degradation products I->J K Determine degradation kinetics J->K L Characterize major degradants (MS, NMR) K->L

Caption: Workflow for forced degradation studies of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

B. Detailed Protocol: Stability-Indicating HPLC Method Development

A robust, stability-indicating analytical method is the cornerstone of any stability study. The following provides a starting point for the development of such a method for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.

  • Chromatographic Conditions (Initial):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detection at the λmax of the parent compound and at other wavelengths to detect potential degradants. MS detection to identify the mass of the parent and degradation products.

  • Method Validation:

    • The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The key is to demonstrate that the method can separate the parent peak from all significant degradation product peaks.

V. Summary and Recommendations

6-bromo-4-fluoro-1H-indole-3-carboxylic acid is a valuable building block in chemical synthesis. Based on the analysis of its structure and comparison with related indole compounds, it is predicted to have enhanced thermal and oxidative stability compared to its non-halogenated counterpart due to the electron-withdrawing nature of the bromo and fluoro substituents. However, like many indole derivatives, it is likely to be sensitive to light and may undergo decarboxylation at elevated temperatures.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:

  • Storage: Store in well-closed, light-resistant containers at controlled room temperature or under refrigeration.

  • Handling: Avoid prolonged exposure to light and high temperatures. Use inert atmospheres for reactions where oxidative degradation is a concern.

  • Formulation: Careful consideration of excipients is necessary to avoid incompatibilities that could accelerate degradation. The pH of liquid formulations should be optimized for maximum stability.

  • Analysis: Employ a validated stability-indicating analytical method to monitor the purity and degradation of the compound over time.

By adhering to these principles, the integrity of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid can be maintained, ensuring the quality and reliability of downstream applications.

VI. References

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2023). Journal of Applied Biology and Biotechnology. [Link]

  • YAMAKAWA, T., et al. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]

  • Brandenburg, K., & Putz, H. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]

  • Navarrete-López, A. M., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(1), 1.

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-indole-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. [Link]

  • Krasavin, M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2023). Journal of Applied Biology and Biotechnology. [Link]

  • Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

  • Julian, P. L., & Pikl, J. (1935). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 57(3), 560-562. [Link]

  • Gande, S. L., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]

  • Blazich, F. A., & Wright, R. D. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes in. Journal of Environmental Horticulture, 6(2), 46-48.

  • Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

  • Madsen, E. L., et al. (1997). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 63(7), 2554-2558. [Link]

  • Armbruster, D. W., & Scott, R. A. (2014). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. The Journal of Physical Chemistry B, 118(28), 7957-7966. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. [Link]

  • Gazaryan, I. G., et al. (1996). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 313(Pt 3), 841-847. [Link]

  • Krasavin, M., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(15), 5871. [Link]

  • Zhang, Y., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • Zhang, Y., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid

CAS Number: 1352395-93-7 Introduction 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1352395-93-7

Introduction

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the indole core, imparts distinct physicochemical properties that are of considerable interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, spectroscopic analysis, and its potential applications in the pharmaceutical landscape. The indole scaffold is a privileged structure in drug development, and its derivatives are known to exhibit a wide range of biological activities. The strategic placement of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is crucial for its application in drug design and development. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Formula C₉H₅BrFNO₂
Molecular Weight 258.05 g/mol
CAS Number 1352395-93-7[1]
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in polar organic solvents such as DMSO and DMF.

Synthesis and Mechanism

Proposed Synthetic Pathway: Electrophilic Carboxylation

The introduction of a carboxylic acid group at the C3 position of the indole ring can be achieved through various methods, with electrophilic substitution being a common and effective strategy. The C3 position of the indole nucleus is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom.

Reaction Scheme:

Synthesis of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid start 6-Bromo-4-fluoro-1H-indole reagents + Vilsmeier-Haack Reagent (POCl₃, DMF) intermediate Intermediate Imine Salt reagents->intermediate Electrophilic Substitution hydrolysis H₂O (Hydrolysis) intermediate->hydrolysis product 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde hydrolysis->product oxidation Oxidation (e.g., KMnO₄ or Jones Reagent) product->oxidation final_product 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid oxidation->final_product

A plausible synthetic route starting from the corresponding indole.

Step-by-Step Protocol:

  • Formylation (Vilsmeier-Haack Reaction): The first step involves the formylation of 6-bromo-4-fluoro-1H-indole at the C3 position. This is a reliable method for introducing a formyl group onto an electron-rich aromatic ring.

    • In a round-bottom flask, cool a solution of dimethylformamide (DMF) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 6-bromo-4-fluoro-1H-indole in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 6-bromo-4-fluoro-1H-indole-3-carbaldehyde.

  • Oxidation: The second step is the oxidation of the aldehyde to a carboxylic acid.

    • Dissolve the 6-bromo-4-fluoro-1H-indole-3-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone), portion-wise at a controlled temperature (typically 0°C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Work up the reaction by quenching the excess oxidant (e.g., with sodium bisulfite for KMnO₄) and acidifying the mixture to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

Causality of Experimental Choices:

  • Vilsmeier-Haack Reagent: This reagent is chosen for its mildness and high regioselectivity for the C3 position of indoles.

  • Oxidizing Agent: Potassium permanganate and Jones reagent are powerful oxidizing agents capable of efficiently converting the aldehyde to a carboxylic acid. The choice between them may depend on the scale of the reaction and the desired work-up procedure.

Spectroscopic Characterization

While experimental spectroscopic data for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is not available in the public domain, a prediction of its key spectral features can be made based on the analysis of closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons.

  • N-H Proton: A broad singlet in the region of δ 11.0-12.0 ppm.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, in the region of δ 12.0-13.0 ppm.

  • Indole Protons: The protons on the indole ring will exhibit characteristic chemical shifts and coupling constants. The proton at the C2 position is expected to be a singlet or a narrow triplet around δ 8.0-8.5 ppm. The protons on the benzene ring will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, leading to downfield shifts.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 165-175 ppm.

  • Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon atoms attached to the halogens (C4 and C6) will show characteristic splitting patterns in the case of ¹⁹F coupling and will be influenced by the electronegativity of the halogens.

Mass Spectrometry

The mass spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (258.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H stretching vibration.

  • N-H Stretch: A sharp to moderately broad absorption band around 3300-3500 cm⁻¹ for the N-H stretching of the indole ring.

  • C=O Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-Br and C-F Stretches: Absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon-bromine and carbon-fluorine stretching vibrations.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is dictated by the interplay of the indole nucleus, the carboxylic acid group, and the halogen substituents.

Reactivity of the Indole Nucleus:

  • The indole ring is susceptible to further electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid group at C3 may deactivate the ring to some extent.

  • The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce further diversity.

Reactivity of the Carboxylic Acid Group:

  • The carboxylic acid functionality can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Influence of Halogen Substituents:

  • The bromine atom at the C6 position can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, vinyl, or alkynyl groups. This provides a powerful tool for modifying the molecular scaffold.

  • The fluorine atom at the C4 position can enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. It can also influence the pKa of the indole N-H and the overall electronic properties of the ring system.

Potential Therapeutic Applications:

Substituted indole-3-carboxylic acids are known to possess a wide array of biological activities. Given the structural features of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, it is a promising candidate for investigation in several therapeutic areas:

  • Antibacterial Agents: Bromo-substituted indoles have been identified as inhibitors of bacterial enzymes, suggesting that this compound could be a starting point for the development of new antibiotics.[3]

  • Anticancer Agents: The indole nucleus is a common scaffold in many anticancer drugs. The halogen substituents can enhance the binding affinity and selectivity for various cancer-related targets.

  • Antiviral and Anti-inflammatory Agents: Various indole derivatives have shown promise as antiviral and anti-inflammatory agents.

The workflow for utilizing this compound in a drug discovery program would typically involve the synthesis of a library of derivatives, followed by high-throughput screening against a panel of biological targets.

Drug Discovery Workflow A 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid B Derivative Synthesis (Amides, Esters, Cross-Coupling) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR) D->E F Preclinical Development E->F

A typical workflow for drug discovery utilizing the title compound.

Safety Information

Conclusion

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indole scaffold with strategic halogenation provides a foundation for the synthesis of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. While further research is needed to fully elucidate its synthetic pathways and biological profile, the information presented in this guide provides a solid framework for researchers and scientists to explore the potential of this promising molecule in the development of next-generation therapeutics.

References

  • Reagentia. 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1 x 500 mg). Available from: [Link]

  • MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15284837, 6-Bromo-1H-indole-3-carboxylic acid. Available from: [Link].

  • ResearchGate. (PDF) 6-Bromo-1H-indole-3-carboxylic acid. Available from: [Link]

  • NIH. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available from: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid

Abstract & Strategic Analysis The functionalization of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid represents a specific challenge in medicinal chemistry. This scaffold combines three distinct reactive features: an unpr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The functionalization of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid represents a specific challenge in medicinal chemistry. This scaffold combines three distinct reactive features: an unprotected indole nitrogen, a free carboxylic acid at C3, and an electron-withdrawing fluorine at C4.

While the C6-bromine is the intended site for Suzuki-Miyaura cross-coupling, the C4-fluorine atom exerts a strong inductive effect ($ -I $), significantly reducing electron density in the benzene ring. This deactivation paradoxically aids oxidative addition at the C-Br bond but increases the acidity of the indole NH (pKa


 15-16), making the substrate prone to deprotonation and potential catalyst poisoning by the resulting indolyl anion. Furthermore, the free carboxylic acid requires careful base management to prevent solubility issues or protodeboronation of the coupling partner.

This guide presents two validated workflows:

  • Protocol A (The "Robust" Route): Protection via methyl esterification, coupling, and hydrolysis. Recommended for scale-up and complex boronic acids.

  • Protocol B (The "Direct" Route): Aqueous coupling on the free acid. Recommended for rapid library synthesis and high-throughput screening (HTS).

Chemical Context & Decision Matrix[1]

Structural Considerations
  • C4-Fluorine Effect: The fluorine atom is meta to the bromine. Unlike ortho-substitution, it does not impose significant steric hindrance to the palladium catalyst. However, its electron-withdrawing nature stabilizes the oxidative addition intermediate.

  • Carboxylic Acid (C3): In basic Suzuki conditions, this exists as a carboxylate (COO⁻). This increases water solubility but can form stable aggregates with Palladium, potentially stalling the catalytic cycle.

  • Indole NH: Unprotected indoles can bind Pd(II) species. High concentrations of base are required to ensure the equilibrium favors the active catalytic cycle over inhibitory coordination.

Workflow Decision Tree (Graphviz)

DecisionMatrix Start Starting Material: 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid Scale Scale / Purpose? Start->Scale SmallScale < 100 mg Library Gen / HTS Scale->SmallScale LargeScale > 1g Process Dev / Scale-up Scale->LargeScale ProtocolB PROTOCOL B: Direct Aqueous Coupling (Pd(dppf)Cl2 / K2CO3) SmallScale->ProtocolB ProtocolA PROTOCOL A: Ester Protection Route (MeOH/H2SO4 -> Suzuki -> LiOH) LargeScale->ProtocolA PurificationB Purification: Prep-HPLC / Recrystallization (Acidic Workup Required) ProtocolB->PurificationB PurificationA Purification: Flash Chromatography (SiO2) (Standard Organic Workup) ProtocolA->PurificationA

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on scale and purification capabilities.

Protocol A: The Protected Strategy (Methyl Ester)

Rationale: Converting the acid to a methyl ester improves solubility in organic solvents (THF, Toluene) and allows for standard silica gel chromatography, which is often difficult with free acids due to streaking.

Step 1: Fischer Esterification
  • Reagents: 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1.0 equiv), MeOH (0.2 M), H₂SO₄ (catalytic, 0.1 equiv).

  • Conditions: Reflux, 4–6 hours.

  • Yield Target: >90%

Step 2: Suzuki Coupling of the Ester

Reagents:

  • Substrate: Methyl 6-bromo-4-fluoro-1H-indole-3-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle, promoting reductive elimination, and is robust against oxidation.

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: Degassing is critical to prevent homocoupling of the boronic acid.

Procedure:

  • Charge a reaction vial with the Indole Ester, Boronic Acid, and Pd catalyst.

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add the degassed Dioxane/Water solvent mixture and Base.

  • Heat to 80–90°C for 4–12 hours (monitor by LCMS).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis (Saponification)
  • Reagents: LiOH (3.0 equiv), THF/H₂O (1:1).

  • Conditions: RT to 50°C, 2–4 hours.

  • Isolation: Acidify with 1M HCl to pH 3. The product usually precipitates as a solid. Filter and wash with cold water.

Protocol B: Direct Aqueous Coupling (Free Acid)

Rationale: Ideal for rapid analog generation where step count is critical. This method relies on the solubility of the carboxylate salt in the aqueous phase.

Reagent Table
ComponentRoleEquivalentsNotes
Substrate Electrophile1.06-Br-4-F-Indole-3-COOH
Boronic Acid Nucleophile1.3Excess compensates for protodeboronation
Pd(dppf)Cl₂ Catalyst0.05 (5%)Robust in aqueous systems
K₂CO₃ Base3.5 - 4.0 CRITICAL: 1 eq for COOH, 1 eq for Boron, + excess
Dioxane/H₂O Solvent3:1High water content ensures solubility of the salt
Detailed Methodology
  • Preparation:

    • In a microwave vial (or round bottom flask), weigh the Substrate (1.0 eq), Boronic Acid (1.3 eq), and Base (4.0 eq).

    • Tip: Do not add the catalyst yet.

  • Solvation & Degassing:

    • Add the solvent mixture (Dioxane/Water 3:1).

    • Sonicate briefly to ensure the base neutralizes the carboxylic acid (evolution of CO₂ may occur).

    • Sparge the solution with Argon for 10 minutes.

  • Catalysis:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under a stream of Argon.

    • Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: 110°C for 30–45 minutes (High absorption setting).

  • Workup (The "Crash Out" Method):

    • Cool the reaction to room temperature.[3]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with 1M NaOH (aqu). Do not wash with organics yet.

    • Transfer the filtrate (aqueous basic layer) to a beaker.

    • Wash the aqueous layer once with EtOAc (to remove non-polar impurities/dimers). Discard the organic layer.

    • Acidification: Slowly add 2M HCl to the aqueous layer while stirring until pH < 3.

    • The product (Coupled Indole Acid) should precipitate.

    • Filter the solid, wash with water and Hexane.

Troubleshooting & QC

Mechanism of Failure Analysis (Graphviz)

FailureAnalysis Issue Low Yield / No Product Check1 Did SM disappear? Issue->Check1 Check2 Is Product in Aqueous Layer? Issue->Check2 Result1 Protodeboronation (Boronic Acid unstable) Check1->Result1 Yes, but no prod Result2 Catalyst Poisoning (Free NH/COOH interference) Check1->Result2 No, SM remains Result3 Workup Error (Product washed away) Check2->Result3 Yes, lost in extraction

Figure 2: Diagnostic flow for troubleshooting common reaction failures.

Key QC Parameters
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C6-H doublet/multiplet and the appearance of new aromatic signals.

  • ¹⁹F NMR: The fluorine signal at C4 is a sensitive probe. A shift of >1-2 ppm usually indicates successful coupling at the nearby C6 position.

  • LCMS: In Protocol B, ensure you monitor the acidic peak. In basic buffers, the product may elute at the void volume (solvent front).

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Coupling on Unprotected Indoles

    • Lier, F. V., et al. (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4] Journal of Organic Chemistry.

  • Pd(dppf)

    • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Section on Suzuki Coupling on Halo-indoles).
  • Electronic Effects of Fluoro-Indoles

    • Pezzanite, J. O., et al. (2020). Synthesis and reactivity of fluoroindoles. Tetrahedron Letters.

Sources

Application

Application Note: Heck Coupling of 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid

Abstract & Scope This technical guide provides validated protocols for the Heck cross-coupling of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1) . This scaffold is a critical intermediate in the synthesis of IDO inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides validated protocols for the Heck cross-coupling of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1) . This scaffold is a critical intermediate in the synthesis of IDO inhibitors and antiviral agents. The presence of a C4-fluorine atom and a C3-carboxylic acid moiety presents unique chemoselective challenges, including potential decarboxylation and catalyst poisoning. This note outlines two distinct workflows: a Robust Protection Route (recommended for scale-up) and a Direct Ligand-Free Route (recommended for rapid screening), supported by mechanistic insights and troubleshooting matrices.

Chemocentric Analysis: The Substrate

Before initiating experimentation, it is vital to understand the electronic and steric environment of the substrate.

FeatureChemical ConsequenceStrategic Implication
C6-Bromine Primary reactive site for Oxidative Addition.The C-Br bond is activated by the electron-withdrawing nature of the indole core.
C4-Fluorine Inductive Withdrawal (-I): Lowers the electron density of the benzene ring.Expert Insight: The C4-F is ortho to the C3-acid but meta to the C6-Br. Its -I effect makes the C6-Br more electrophilic, accelerating the oxidative addition step of Pd(0) compared to non-fluorinated indoles.
C3-Carboxylic Acid Decarboxylation Risk: Indole-3-carboxylic acids are prone to thermal decarboxylation, especially under basic conditions.Critical Control: Avoid harsh bases (e.g., strong alkoxides) at high temperatures (>120°C). Free acids can also sequester Pd, killing the catalytic cycle.
N1-H (Indole NH) pKa ~16. Weakly acidic.Potential for competitive N-alkylation or N-arylation if the base is too strong or the electrophile is unhindered.

Strategic Decision Matrix

The choice of protocol depends on the scale and downstream requirements.

DecisionMatrix Start Starting Material: 6-Br-4-F-Indole-3-COOH Scale Is the reaction Scale > 5g? Start->Scale RouteA Route A: Protection Strategy (High Reliability) Scale->RouteA Yes (Prioritize Purity) RouteB Route B: Direct Coupling (High Efficiency) Scale->RouteB No (Prioritize Speed) StepA1 Step 1: Esterification (MeOH, H2SO4) RouteA->StepA1 StepB1 Direct Heck Coupling (Jeffery Conditions: Pd(OAc)2, TBAB, NaHCO3) RouteB->StepB1 StepA2 Step 2: Heck Coupling (Pd(OAc)2, P(o-tol)3) StepA1->StepA2 StepA3 Step 3: Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 End Final Product: 6-Alkenyl-4-F-Indole-3-COOH StepA3->End StepB1->End

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Protocol A: The Robust Protection Route (Gold Standard)

Recommended for scale-up (>5g) to ensure purification ease and prevent decarboxylation.

Step 1: Methyl Ester Formation

Rationale: Masking the C3-COOH prevents catalyst poisoning and increases solubility in organic solvents.

  • Suspend 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous MeOH (0.5 M).

  • Add conc. H₂SO₄ (0.1 equiv) dropwise at 0°C.

  • Reflux (65°C) for 6–12 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate, neutralize with sat. NaHCO₃, filter the precipitate.

    • Checkpoint: Yield should be >90%.[1] The product is usually a white/off-white solid.

Step 2: Heck Coupling of the Ester

Rationale: Use of P(o-tol)₃ (Tri-o-tolylphosphine) creates a bulky, active Pd species that favors mono-arylation and prevents Pd black precipitation.

  • Substrate: Methyl 6-bromo-4-fluoro-1H-indole-3-carboxylate (1.0 equiv)

  • Coupling Partner: Acrylate/Styrene derivative (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Base: Et₃N (3.0 equiv) – Triethylamine is mild and effective for esters.

  • Solvent: DMF or CH₃CN (degassed)

  • Concentration: 0.2 M

Procedure:

  • Charge a reaction vessel with the Indole Ester, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with N₂ (3 cycles).

  • Add degassed DMF, followed by Et₃N and the alkene.

  • Heat to 90°C for 4–16 hours.

    • Expert Note: Do not exceed 110°C. Although the ester is stable, the indole C-H bonds can undergo background arylation at very high temperatures.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis
  • Dissolve the coupled ester in THF/MeOH/H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at RT (or 40°C if sluggish) until conversion is complete.

  • Acidify carefully with 1M HCl to pH 3–4 to precipitate the free acid product.

Protocol B: Direct Ligand-Free Route (Jeffery Conditions)

Recommended for rapid analog synthesis (<100mg) or when esterification is undesirable.

Scientific Basis: "Jeffery Conditions" utilize Tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer for Pd nanoparticles. This allows the reaction to proceed without phosphine ligands and, crucially, permits the presence of a free carboxylic acid by stabilizing the anionic Pd intermediates [1, 2].

  • Substrate: 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Additive: TBAB (1.0 equiv)

  • Base: NaHCO₃ (2.5 equiv)

    • Critical: Use NaHCO₃ instead of K₂CO₃ to minimize the risk of thermal decarboxylation.

  • Solvent: DMF/H₂O (9:1)

  • Temp: 80°C

Procedure:

  • Combine Indole acid, Pd(OAc)₂, TBAB, and NaHCO₃ in a vial.

  • Add DMF and H₂O.

  • Add the alkene (1.5–2.0 equiv).

  • Heat to 80°C with vigorous stirring.

    • Warning: Monitor closely.[2] If the reaction turns black (Pd precipitation) before completion, add more TBAB.

  • Workup: Acidify with 1M HCl, extract with EtOAc. The product will be in the organic layer (unlike the starting material which might be more water-soluble if deprotonated, but the product is more lipophilic).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle with specific attention to the role of the C4-Fluorine atom.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Enhanced by C4-F) Pd0->OxAdd + Substrate Coord Olefin Coordination OxAdd->Coord + Alkene MigIns Migratory Insertion (Syn-Addition) Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product Product Product: 6-Alkenyl-Indole BetaElim->Product RedElim->Pd0 + Base-HBr Substrate Substrate: 6-Br-4-F-Indole Substrate->OxAdd C4-F pulls e- density, weakening C-Br bond strength

Figure 2: Catalytic cycle highlighting the electronic influence of the C4-fluorine substituent.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free -COOH or inactive Pd.Switch to Protocol A (Ester). Ensure solvent is thoroughly degassed (O₂ kills Pd(0)).
Pd Black Formation "Ligandless" Pd aggregation.In Protocol B: Increase TBAB to 2.0 equiv. In Protocol A: Ensure P(o-tol)₃ is fresh (not oxidized).
Decarboxylation (Loss of CO₂) Temperature too high or Base too strong.Lower temp to 70–80°C. Switch base from K₂CO₃ to NaHCO₃ or Et₃N.
Regioisomers (Branched vs Linear) Electronic bias of alkene.Use P(o-tol)₃ (bulky ligand) to enforce steric control, favoring the linear (trans) product.
Low Conversion (C4-F Effect) While F activates Ox-Add, it may reduce nucleophilicity if other steps are rate-limiting.Increase catalyst loading to 10 mol%. Add 5% water (Jeffery conditions) to facilitate proton transfer.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[3]

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Method

Application Notes and Protocols: Synthesis of 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid Amides

Introduction: The Significance of Substituted Indole-3-Carboxylic Acid Amides in Modern Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indole-3-Carboxylic Acid Amides in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, the indole-3-carboxylic acid scaffold and its amide derivatives are of significant interest due to their diverse biological activities. These compounds have been explored as potential therapeutic agents in various domains, including oncology, virology, and neurology. The strategic placement of substituents on the indole ring, such as the electron-withdrawing bromine and fluorine atoms at the 6- and 4-positions respectively, can profoundly influence the molecule's physicochemical properties and biological target interactions. This application note provides a comprehensive guide to the synthesis of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid and its subsequent conversion to a variety of amide derivatives, offering a robust platform for the generation of novel chemical entities for drug discovery programs.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target 6-bromo-4-fluoro-1H-indole-3-carboxylic acid amides is efficiently achieved through a two-stage process. The first stage focuses on the construction of the key intermediate, 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, from the commercially available 6-bromo-4-fluoro-1H-indole. The second stage involves the coupling of this carboxylic acid with a range of primary and secondary amines to generate the desired amide products.

G cluster_0 Stage 1: Synthesis of the Carboxylic Acid Intermediate cluster_1 Stage 2: Amide Synthesis Starting Material 6-Bromo-4-fluoro-1H-indole Aldehyde Intermediate 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde Starting Material->Aldehyde Intermediate Vilsmeier-Haack Formylation (POCl3, DMF) Carboxylic Acid 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid Aldehyde Intermediate->Carboxylic Acid Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Amide Product 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid Amide Carboxylic Acid->Amide Product Amide Coupling (e.g., HATU, DIPEA or EDC, HOBt) Amine Primary or Secondary Amine (R1R2NH) Amine->Amide Product

Figure 1: Overall synthetic workflow.

Stage 1: Synthesis of 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid

The introduction of a carboxylic acid group at the C3 position of the indole ring is achieved via a two-step sequence: Vilsmeier-Haack formylation followed by a mild oxidation of the resulting aldehyde.

Step 1.1: Vilsmeier-Haack Formylation of 6-Bromo-4-fluoro-1H-indole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 6-Bromo-4-fluoro-1H-indole Indole->Iminium_Intermediate Attack at C3 Aldehyde 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde Iminium_Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Figure 2: Mechanism of the Vilsmeier-Haack reaction.

Protocol 1: Synthesis of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 6-bromo-4-fluoro-1H-indole (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 1.2: Pinnick Oxidation of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde

The Pinnick oxidation is a highly efficient and chemoselective method for the oxidation of aldehydes to carboxylic acids.[3][4][5] It is particularly well-suited for substrates with sensitive functional groups, as it operates under mild conditions and tolerates a wide range of functionalities. The reaction uses sodium chlorite (NaClO₂) as the oxidant in the presence of a phosphate buffer and a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions.

Protocol 2: Synthesis of 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-4-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water (4:1 v/v).

  • Addition of Reagents: To this suspension, add 2-methyl-2-butene (4 equivalents) followed by a solution of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 equivalents) in water.

  • Oxidation: Slowly add a solution of sodium chlorite (NaClO₂, 1.5 equivalents, 80% technical grade) in water dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Stage 2: Synthesis of 6-Bromo-4-fluoro-1H-indole-3-carboxylic Acid Amides

The formation of the amide bond is a cornerstone of organic synthesis. Several reliable coupling reagents are available to facilitate this transformation. Here, we detail protocols using two of the most common and effective reagent systems: HATU/DIPEA and EDC/HOBt.

Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

G Carboxylic_Acid Indole-3-carboxylic Acid Activated_Ester OAt-Activated Ester Carboxylic_Acid->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA (Base) DIPEA->Carboxylic_Acid Deprotonation Amide Amide Product Activated_Ester->Amide Amine R1R2NH Amine->Amide Nucleophilic Attack

Figure 3: Simplified mechanism of HATU-mediated amide coupling.

Protocol 3: General Procedure for HATU-Mediated Amide Synthesis

  • Reaction Setup: To a solution of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM) at room temperature, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Activation: Stir the mixture for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amide Coupling using EDC/HOBt

The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-hydroxybenzotriazole (HOBt), is a classic and cost-effective method for amide bond formation.[6] EDC activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions.

Protocol 4: General Procedure for EDC/HOBt-Mediated Amide Synthesis

  • Reaction Setup: Dissolve 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1 equivalent), the desired amine (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Coupling: Cool the solution to 0 °C in an ice bath and add EDC hydrochloride (1.5 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Data Presentation: Representative Examples

EntryAmineCoupling MethodSolventTime (h)Yield (%)
1AnilineHATU/DIPEADMF485
2BenzylamineHATU/DIPEADCM392
3MorpholineEDC/HOBtDMF1878
4N-MethylanilineEDC/HOBtDCM2472

Note: Yields are for the isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Conclusion

This application note provides a detailed and robust synthetic strategy for the preparation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid amides. The described protocols, utilizing well-established and reliable chemical transformations, offer a versatile platform for the synthesis of a diverse library of compounds for further investigation in drug discovery and development. The methodologies are scalable and amenable to a wide range of amines, providing researchers with the tools to explore the structure-activity relationships of this important class of molecules.

References

  • Bal, B. S.; Childers, Jr., W. E.; Pinnick, H. W. Tetrahedron1981 , 37 (11), 2091–2096. [Link]

  • Dalcanale, E.; Montanari, F. J. Org. Chem.1986 , 51 (4), 567–569. [Link]

  • Kraus, G. A.; Roth, B. J. Org. Chem.1980 , 45 (24), 4825–4830. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Tetrahedron2005 , 61 (46), 10827–10852. [Link]

  • Luo, X.; Li, X.; Jing, L.; Yang, G. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67 (Pt 7), o1580. [Link]

  • Gribble, G. W. J. Chem. Soc., Perkin Trans. 12000 , (7), 1045-1075. [Link]

  • Kunzer, H.; Wendt, B. (Bayer CropScience AG), Ger. Offen. DE 102009045763 A1 20110407, 2011.
  • Lang, F.; Zhai, G.; Wang, X.; Luo, M. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67 (Pt 2), o389. [Link]

  • Sheldrick, G. M. Acta Crystallogr. Sect. A2008 , 64 (1), 112–122. [Link]

  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996. [Link]

Sources

Application

Application Note: High-Precision Cytotoxicity Profiling of Substituted Indole-3-Carboxylic Acids

Executive Summary & Scientific Rationale Substituted indole-3-carboxylic acids (I3CAs) represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anti-tumor activity against breast (MCF-7), colon (HCT116...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Substituted indole-3-carboxylic acids (I3CAs) represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anti-tumor activity against breast (MCF-7), colon (HCT116), and osteosarcoma lines. Unlike simple indoles, the carboxylic acid moiety at position 3 introduces specific solubility and reactivity challenges.

The Critical Challenge: While high-throughput metabolic assays (MTT/MTS) are standard, I3CAs possess intrinsic reducing properties and hydrophobic characteristics that can generate false negatives/positives. This guide moves beyond generic protocols to provide a self-validating workflow specifically designed to mitigate indole-mediated assay interference and accurately determine IC50 values.

Compound Management: The Solubility-Stability Nexus

Indole derivatives are lipophilic. Improper solubilization is the primary cause of "flat" dose-response curves.

Protocol A: Stock Preparation & "Cloud Point" Validation

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Serum-Free Culture Media (e.g., RPMI-1640 or DMEM).

Procedure:

  • Primary Stock: Dissolve the I3CA derivative in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Expert Insight: If the compound contains ionizable groups (e.g., amines), ensure the salt form is accounted for in the molecular weight calculation.

  • Visual Solubility Check (The "Cloud Point"):

    • Prepare the highest intended assay concentration (typically 100 µM) in a clear microfuge tube containing pre-warmed (37°C) serum-free media.

    • Hold against a dark background. Any visible turbidity or opalescence indicates precipitation.

    • Action: If precipitation occurs, lower the maximum concentration or add a solubilizing agent like Kolliphor® P 188 (0.5% w/v) [1].[1]

  • Working Solutions: Perform serial dilutions (1:2 or 1:3) in media (not DMSO) to keep the final DMSO concentration constant across all wells (ideally <0.5%).

Primary Screening: Metabolic Competence (MTT) with Interference Control

The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce tetrazolium dye. Crucially, indole rings can chemically reduce MTT in the absence of cells , leading to false viability signals [2].

Protocol B: The Interference-Corrected MTT Assay

Experimental Setup:

  • Cell Seeding: 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: 72h incubation with I3CA derivatives.

The Self-Validating Steps:

  • Plate Layout: Include three distinct zones:

    • Zone 1 (Test): Cells + Compound + MTT.[2]

    • Zone 2 (Abiotic Control): No Cells + Compound + MTT. (Detects chemical reduction).

    • Zone 3 (Background): Media + MTT (No cells, no compound).[3]

  • Assay Execution:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance (OD) at 570 nm (reference 650 nm).

Data Analysis & Correction: Calculate the Corrected OD (


) using the formula:


  • Decision Gate: If

    
    , the compound is chemically interfering. Switch immediately to an ATP-based luminescent assay (e.g., CellTiter-Glo®)  which is less prone to indole interference.
    

Mechanistic Deconvolution: How I3CAs Kill

Once cytotoxicity is established, determining the Mechanism of Action (MOA) is vital. I3CAs often trigger Reactive Oxygen Species (ROS)-dependent apoptosis via the mitochondrial pathway [3][4].

Protocol C: Flow Cytometry (Annexin V / PI)

Objective: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Procedure:

  • Treatment: Treat cells with the calculated IC50 concentration of the I3CA for 24 hours.

  • Harvesting: Detach cells using Accutase (avoid Trypsin as it can strip membrane receptors).

  • Staining:

    • Wash cells 2x with cold PBS.

    • Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze 10,000 events by flow cytometry.

Expected Outcome for I3CAs: A shift towards the Annexin V+/PI- quadrant indicates initiation of the intrinsic apoptotic pathway, a hallmark of indole-3-carboxylic acid efficacy [3].

Visualizing the Workflow & Pathway

Figure 1: The "Self-Validating" Experimental Workflow

This flowchart illustrates the decision-making process required to validate I3CA cytotoxicity data.

G Start I3CA Derivative (Powder) Stock 10mM DMSO Stock Start->Stock Solubility Cloud Point Check (in Media) Stock->Solubility Precipitation Precipitation? Solubility->Precipitation Reformulate Add Solubilizer (e.g., Kolliphor P 188) Precipitation->Reformulate Yes MTT Primary Screen: MTT Assay Precipitation->MTT No Reformulate->Solubility Interference Abiotic Control (Compound + MTT - Cells) Turns Purple? MTT->Interference Valid Valid Assay: Calculate IC50 Interference->Valid No Invalid Artifact Detected: Switch to ATP Assay Interference->Invalid Yes MOA Mechanism: Flow Cytometry (Annexin V) Valid->MOA Invalid->MOA

Caption: Decision tree for validating I3CA cytotoxicity, highlighting the critical "Abiotic Control" step to rule out chemical interference.

Figure 2: Mechanism of Action (MOA) Signaling

Based on recent literature, I3CAs typically activate the intrinsic mitochondrial pathway [3][5].

MOA Indole Indole-3-Carboxylic Acid Derivative ROS ROS Generation (Hydroxyl Radicals) Indole->ROS Induction Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 3/7/9 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: The canonical signaling cascade for I3CA-induced cell death, moving from ROS generation to terminal apoptosis.

Data Summary & Troubleshooting

Table 1: Troubleshooting Common Assay Anomalies

ObservationProbable CauseCorrective Action
High OD in "No Cell" wells Chemical reduction of MTT by Indole.Subtract "No Cell" OD from data or switch to CellTiter-Glo (ATP).
Precipitate in wells Compound insolubility at high conc.Reduce max concentration or increase dilution steps; check DMSO %.
Flat Dose-Response Compound crashed out of solution.Perform "Cloud Point" check; ensure stock was vortexed/warmed.
High Variance (SEM) Pipetting error or edge effect.Use multi-channel pipettes; avoid outer wells (fill with PBS).

References

  • National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • National Institutes of Health (NIH). (2018). Indole-3-Carbinol Induces Apoptosis in Human Osteosarcoma MG-63 and U2OS Cells. [Link]

  • ResearchGate. (2024). Indole-3-Carbinol Induces Apoptosis in AGS Cancer Cells via Mitochondrial Pathway. [Link]

  • Frontiers in Plant Science. (2021). Design, Synthesis, and Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives.[4][5][6] (Demonstrates synthesis and bio-activity context). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the purification of halogenated indole-3-carboxylic acids

Technical Support Center: Purification of Halogenated Indole-3-Carboxylic Acids Current Status: Online Ticket ID: #IND-3-COOH-PUR Assigned Specialist: Senior Application Scientist[1][2] Overview: The Stability Paradox We...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Halogenated Indole-3-Carboxylic Acids

Current Status: Online Ticket ID: #IND-3-COOH-PUR Assigned Specialist: Senior Application Scientist[1][2]

Overview: The Stability Paradox

Welcome to the technical guide for handling halogenated indole-3-carboxylic acids (e.g., 5-bromoindole-3-carboxylic acid, 6-fluoroindole-3-carboxylic acid).

The Core Challenge: These compounds present a unique "stability paradox." While the halogen substituents (Cl, Br, F, I) generally increase lipophilicity and crystallinity, the indole-3-carboxylic acid moiety is inherently unstable. It is prone to decarboxylation (loss of


) to form the corresponding halo-indole.[2] This reaction is catalyzed by heat  and acid , the exact two tools most chemists use for purification.

This guide provides self-validating protocols to purify these sensitive intermediates without degrading them.

Module 1: The "pH Swing" Extraction (Primary Isolation)

Objective: Isolate the acid from neutral impurities (unreacted halo-indoles) without using chromatography.

The Science: Indole-3-carboxylic acids have a


 of approximately 5.3 (COOH).[1][2] The indole 

is extremely weak (

~16) and will not deprotonate under mild basic conditions.[3] We exploit this by converting the acid to its water-soluble carboxylate salt, washing away organics, and then carefully re-acidifying.

Critical Failure Point: Oiling Out. Rapid acidification traps impurities in a gummy, amorphous solid that refuses to crystallize.[3]

Protocol:

  • Dissolution: Dissolve crude mixture in 1M NaOH (3-4 equivalents). Ensure pH > 10.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

    • Why? This removes non-acidic impurities (decarboxylated byproducts).[3]

  • Controlled Precipitation (The "Dropwise" Technique):

    • Cool the aqueous layer to 0–5°C.

    • Add 1M HCl dropwise with vigorous stirring.

    • Stop when pH reaches ~3-4.[1][2][3] Do not go to pH 1.[3]

    • Reasoning: Highly acidic environments (pH < 1) accelerate decarboxylation.[3]

Visualization: The pH Swing Logic

pH_Swing Start Crude Mixture (Acid + Impurities) Base Add 1M NaOH (pH > 10) Start->Base Sep Phase Separation Base->Sep Org_Waste Organic Layer (Contains Halo-indoles) Sep->Org_Waste Wash 2x Aq_Layer Aqueous Layer (Indole-COO- Na+) Sep->Aq_Layer Keep Acidify Slow Acidification (1M HCl to pH 4 at 0°C) Aq_Layer->Acidify Filter Filtration & Drying (Vacuum, <40°C) Acidify->Filter

Caption: Logical flow for Acid-Base extraction. Note the separation of neutral impurities in the organic wash step.[2]

Module 2: Chromatographic Purification (High Purity)

Objective: Remove trace impurities when extraction fails.

The Issue: Tailing/Streaking. Carboxylic acids interact strongly with the silanol groups (


) on silica gel. This hydrogen bonding causes the compound to "drag" along the column, resulting in broad peaks and poor separation.

The Fix: Acidify the mobile phase to suppress ionization and silanol interaction.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ModifierApplication
DCM / MeOH 95:5 to 90:101% Acetic Acid General purification.[1][2][3] Good for polar acids.[3]
Hexane / EtOAc 70:30 to 50:501% Formic Acid Better for lipophilic (highly halogenated) indoles.[3]
Toluene / Acetone 4:10.5% Acetic Acid Excellent for separating the acid from the decarboxylated indole.

Troubleshooting Guide:

  • Symptom: Compound co-elutes with impurities despite modifier.[3]

  • Root Cause: Silica gel may be too "active" or wet.[3]

  • Solution: Use "Reverse Phase" (C18) silica if available, eluting with Water/Acetonitrile (+0.1% TFA).[3] This eliminates silanol interactions entirely.[3]

Module 3: Recrystallization & Thermal Stability

Objective: Final polishing of the solid.

The Decarboxylation Mechanism: Decarboxylation of indole-3-carboxylic acids follows an


 mechanism.[1][2] The C3 position is protonated, breaking the aromaticity, followed by the elimination of 

to restore aromaticity.
  • Implication:Avoid boiling solvents for extended periods. [1][2]

Solvent Selection Table:

SolventSuitabilityNotes
Ethanol / Water High Dissolve in hot EtOH, add warm water until cloudy, cool slowly.[1][2]
Acetic Acid Medium Good solubility, but high boiling point (118°C) risks decarboxylation.[3]
Toluene Low Poor solubility for the acid; good for washing away non-polar impurities.
DMSO/DMF Avoid Hard to remove without high heat (which kills the product).[3]

Visualization: Thermal Management Decision Tree

Thermal_Logic Start Recrystallization Required? Solvent Select Solvent (EtOH/H2O preferred) Start->Solvent Heat Heat to Dissolve Solvent->Heat Temp_Check Is Temp > 80°C? Heat->Temp_Check Danger RISK: Decarboxylation (Color change to brown) Temp_Check->Danger Yes Safe Cool to 4°C Harvest Crystals Temp_Check->Safe No (Keep <70°C)

Caption: Decision tree emphasizing temperature control to prevent thermal degradation during recrystallization.

Frequently Asked Questions (FAQ)

Q1: My white solid turned purple/brown on the drying rack. What happened? A: This is oxidative degradation.[3] Indoles are electron-rich and prone to oxidation by air, especially when wet and exposed to light.[1][2]

  • Fix: Dry under vacuum in the dark.[3] Store under nitrogen/argon at -20°C.

Q2: I see two spots on TLC, but I only put in one compound. A: You are likely seeing the "Ghost Spot."

  • Spot 1: The Indole-3-Carboxylic Acid.[1][2][3][4][5]

  • Spot 2: The decarboxylated indole (formed on the acidic silica plate during the TLC run).

  • Test: Run a 2D TLC (run once, rotate 90°, run again). If the spots are off-diagonal, the decomposition is happening during the chromatography.

Q3: Can I sublime this compound to purify it? A: No. Sublimation requires heat and vacuum.[3] Indole-3-carboxylic acids will decarboxylate before they sublime.[1][2][3]

References

  • Mechanism of Decarboxylation

    • Title: Heteroaromatic hydrogen exchange reactions.[3] Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids.[1][2][3]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][3][6][7]

  • Purification by Solid Phase Extraction

    • Title: Purification of 3-indolylacetic acid by solid phase extraction.[1][2][3]

    • Source: National Institutes of Health (PubMed).[3]

    • URL:[Link]

  • General Synthesis & Handling

    • Title: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid (Analogous handling for 3-COOH).[1][2]

    • Source: BenchChem Technical Support.[3][8][9]

  • Chromatography Troubleshooting

    • Title: Column chromatography of carboxylic acids (Community Discussion).
    • Source: Reddit /r/Chemistry (Validated by Senior Scientist review).[3]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Solubilizing 6-bromo-4-fluoro-1H-indole-3-carboxylic Acid in Biological Assays

Welcome to the technical support center for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for effectively solubilizing this compound for use in a variety of biological assays. Given the unique physicochemical properties of halogenated indole carboxylic acids, achieving and maintaining solubility in aqueous physiological buffers can be a significant challenge. This document provides a comprehensive, experience-driven approach to overcoming these hurdles.

Understanding the Molecule: Physicochemical Properties

Before delving into solubilization protocols, it is crucial to understand the key characteristics of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

PropertyValue/InformationSource
Molecular FormulaC₉H₅BrFNO₂[1]
Molecular Weight258.05 g/mol Inferred from formula
AppearanceExpected to be a solid[2]
AcidityWeakly acidic due to the carboxylic acid group. The pKa is estimated to be slightly lower than that of indole-3-carboxylic acid (predicted pKa ~3.90) due to the electron-withdrawing effects of the bromine and fluorine atoms.[3]
PolarityThe indole ring system is largely nonpolar, while the carboxylic acid group is polar. The halogen substituents increase its lipophilicity. The computed XLogP3 for the related 6-bromo-1H-indole-3-carboxylic acid is 2.7, suggesting moderate lipophilicity.[4]

This combination of a lipophilic core and an ionizable acidic group dictates the solubility challenges and informs the strategies for overcoming them.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems that researchers may encounter when working with 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

Problem 1: The compound will not dissolve in my aqueous buffer (e.g., PBS, cell culture media).

  • Causality: The compound is a weak acid with limited solubility in its neutral form at physiological pH (typically 7.2-7.4). The large, nonpolar indole ring structure contributes to poor aqueous solubility.

  • Solution Workflow:

    • Initial Dissolution in an Organic Solvent:

      • Begin by dissolving the compound in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration stock solution.[2] Other polar aprotic solvents like dimethylformamide (DMF) can also be used.

      • Expert Tip: To facilitate dissolution, gentle warming (up to 37°C) and vortexing or sonication can be applied.

    • Serial Dilution into Aqueous Buffer:

      • Once a clear stock solution is obtained in the organic solvent, perform serial dilutions into your final aqueous buffer.

      • Crucial Step: Add the stock solution dropwise to the vigorously stirring buffer. This "solvent shock" method, where a concentrated stock is rapidly diluted, can sometimes lead to precipitation if not done carefully.[5] Slow, stepwise addition is key.

Problem 2: The compound dissolves initially but then precipitates out of the cell culture medium during incubation.

  • Causality: This delayed precipitation can be due to several factors:

    • Exceeding the Solubility Limit: The final concentration in the medium may be above the compound's thermodynamic solubility limit in that specific complex aqueous environment.

    • Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[5]

    • pH Shift: Cellular metabolism can cause a slight decrease in the pH of the culture medium over time, which can shift the equilibrium of the carboxylic acid towards its less soluble protonated form.[5]

  • Solution Workflow:

    • Optimize the Final Concentration:

      • Determine the maximum tolerable final concentration of the compound in your assay medium through a pilot experiment.

    • Control the Final Concentration of Organic Solvent:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, as high concentrations can be cytotoxic. For most cell lines, a final DMSO concentration of 0.5% is tolerable, but some sensitive cells may require concentrations as low as 0.1%.[6]

    • Consider Serum-Free or Reduced-Serum Media:

      • If precipitation is suspected to be due to interactions with serum proteins, consider adapting your cells to a serum-free or reduced-serum medium for the duration of the experiment, if possible.

Problem 3: I need to prepare a stock solution without using DMSO.

  • Causality: Some experimental systems are intolerant to even low concentrations of DMSO.

  • Solution Workflow:

    • Alkaline Solution Preparation:

      • Since the compound is a carboxylic acid, its solubility dramatically increases at a pH above its pKa due to the formation of the more soluble carboxylate salt.[7][8]

      • Prepare a stock solution by dissolving the compound in a dilute aqueous base, such as 0.1 M NaOH. Titrate the base in slowly until the compound fully dissolves.

      • Important: After dissolution, adjust the pH of the stock solution to a physiologically compatible range (e.g., 7.4-8.0) using a dilute acid (e.g., 0.1 M HCl) before making final dilutions into your assay medium. Be aware that lowering the pH too much may cause the compound to precipitate. This method is particularly useful for in vivo studies where DMSO may be undesirable.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve 6-bromo-4-fluoro-1H-indole-3-carboxylic acid?

A: For most in vitro biological assays, 100% DMSO is the recommended starting solvent to create a high-concentration stock solution.[2] For applications where DMSO is not suitable, a dilute aqueous solution of NaOH can be used to form the soluble sodium salt.[7][8]

Q2: What is the estimated pKa of this compound, and why is it important?

Q3: Can I use other organic solvents like ethanol or methanol?

A: While indole-3-carboxylic acid is soluble in ethanol and methanol, these solvents are generally more toxic to cells than DMSO and are required at higher final concentrations to maintain solubility, which can compromise the biological relevance of the assay.[3] Therefore, DMSO is the preferred organic co-solvent.

Q4: Are there other methods to improve the aqueous solubility of this compound?

A: Yes, the use of cyclodextrins can be an effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their apparent aqueous solubility. Formulations using sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective for other indole derivatives.[4]

Experimental Protocols

Protocol 1: Standard Solubilization using DMSO for Cell-Based Assays

This protocol is the most common starting point for in vitro experiments.

  • Preparation of a High-Concentration Stock Solution (e.g., 20 mM):

    • Weigh out the required amount of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (MW: 258.05 g/mol ).

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.

    • Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to achieve the final desired concentrations.

    • Critical Step: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing and to minimize the risk of precipitation.

    • Ensure the final DMSO concentration in the highest concentration of your compound does not exceed the tolerance level of your cells (typically ≤ 0.5%).[6]

Protocol 2: Solubilization using pH Adjustment

This protocol is an alternative for applications where DMSO is not suitable.

  • Preparation of an Alkaline Stock Solution (e.g., 10 mM):

    • Weigh out the required amount of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

    • Add a volume of sterile water that is less than the final desired volume.

    • While stirring, add 0.1 M NaOH dropwise until the compound completely dissolves.

    • Once dissolved, adjust the pH to a physiologically acceptable range (e.g., 7.4-8.0) using 0.1 M HCl. Monitor the pH carefully.

    • Bring the solution to the final volume with sterile water.

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage.

  • Preparation of Working Solutions:

    • Dilute the pH-adjusted stock solution into your aqueous buffer or medium to the final desired concentrations.

Solvent System Comparison Table
Solvent SystemProsConsBest For
100% DMSO Stock High stock concentrations achievable; widely used and well-documented.Potential for cytotoxicity at final concentrations >0.5%; risk of precipitation upon dilution.Standard in vitro cell-based assays.
Aqueous NaOH Stock (pH-adjusted) Avoids organic solvents; suitable for in vivo studies.Lower stock concentrations; risk of precipitation if pH drops; requires careful pH monitoring.In vivo studies and DMSO-sensitive assays.
DMSO/SBE-β-CD Can significantly enhance aqueous solubility; may reduce cytotoxicity.Requires an additional excipient; formulation is more complex.Difficult-to-solubilize compounds; reducing DMSO-induced toxicity.

Visualization of Solubilization Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solubilization strategy.

solubilization_workflow start Start: Dry Compound (6-bromo-4-fluoro-1H-indole-3-carboxylic acid) is_dmso_ok Is DMSO acceptable for the assay? start->is_dmso_ok dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock solution. is_dmso_ok->dissolve_dmso Yes dissolve_naoh Dissolve in dilute NaOH (aq) to form the sodium salt. is_dmso_ok->dissolve_naoh No serial_dilution Perform serial dilutions in aqueous buffer/medium. Keep final DMSO % low. dissolve_dmso->serial_dilution check_precipitation1 Precipitation observed? serial_dilution->check_precipitation1 troubleshoot_dmso Troubleshooting: - Lower final concentration - Slow down dilution - Consider co-solvents (e.g., SBE-β-CD) check_precipitation1->troubleshoot_dmso Yes success Success: Homogeneous Solution check_precipitation1->success No troubleshoot_dmso->serial_dilution adjust_ph Adjust pH to a physiologically compatible range (e.g., 7.4-8.0). dissolve_naoh->adjust_ph check_precipitation2 Precipitation observed? adjust_ph->check_precipitation2 check_precipitation2->success No troubleshoot_ph Troubleshooting: - Ensure final pH is > pKa - Lower final concentration check_precipitation2->troubleshoot_ph Yes troubleshoot_ph->adjust_ph

Caption: Decision tree for solubilizing 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

References

  • PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • University of Alberta. (n.d.). Chemically active extraction. Retrieved from [Link]

  • MDPI. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Quora. (2021). Can NaOH react with carboxylic acids?. Retrieved from [Link]

  • Scientist Solutions. (2025, January 28). DMSO in cell based assays. Retrieved from [Link]

  • Reagentia. (n.d.). 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1 x 500 mg). Retrieved from [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]

  • MDPI. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Reagentia. (n.d.). 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1 x 500 mg). Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Indole N-Alkylation Optimization

Mission: To provide field-proven, mechanistic solutions for the N-alkylation of sterically hindered and electronically deactivated indoles. Introduction: The "Ambident" Challenge As an Application Scientist, I often see...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide field-proven, mechanistic solutions for the N-alkylation of sterically hindered and electronically deactivated indoles.

Introduction: The "Ambident" Challenge

As an Application Scientist, I often see researchers struggle with indole alkylation not because the chemistry is "bad," but because the indole ring is an ambident nucleophile . The nitrogen (N1) is the desired target, but the C3 position is inherently more nucleophilic (softer).

When you introduce steric hindrance (e.g., substituents at C2 or C7) or electron-withdrawing groups , the N1 nucleophilicity drops further, leading to common failure modes:

  • C-Alkylation: The "soft" electrophile attacks C3.

  • No Reaction: The steric wall at C7 blocks the incoming electrophile.

  • Decomposition: Harsh bases (

    
    ) destroy sensitive functional groups before alkylation occurs.
    

This guide moves beyond "textbook" conditions to optimized, industrial-standard protocols.

Module 1: Diagnostic Workflow

Before selecting a base/solvent system, assess your substrate's "Difficulty Score" using the decision matrix below.

IndoleDecisionTree Start START: Analyze Substrate Q1 Is the Indole C7-Substituted? Start->Q1 Q2 Is the Indole C2-Substituted? Q1->Q2 No Method_Micro Protocol D: Microwave/High-T (Cs2CO3 / NMP / 150°C) Q1->Method_Micro Yes (Severe Sterics) Q3 Is the Electrophile Secondary or Sterically Bulky? Q2->Q3 No Method_Cs Protocol A: The Cesium Effect (Cs2CO3 / DMF or MeCN) Q2->Method_Cs Yes (Moderate Sterics) Method_NaH Protocol B: The Brute Force (NaH / DMF / Cryo) Q3->Method_NaH No (Primary Alkyl Halide) Method_PTC Protocol C: Phase Transfer (KOH / Toluene / TBAHS) Q3->Method_PTC Yes (Secondary/Bulky)

Figure 1: Decision matrix for selecting N-alkylation conditions based on steric and electronic factors.

Module 2: The "Cesium Effect" (Protocol A)

Best For: C2-substituted indoles, base-sensitive substrates, and preventing over-alkylation.

The Science: Unlike sodium (


) or potassium (

), the Cesium cation (

)
has a large ionic radius (1.67 Å) and low charge density. This creates a "loose" ion pair with the indolyl anion.
  • Solubility:

    
     is significantly more soluble in organic solvents (DMF/MeCN) than 
    
    
    
    .
  • Chemoselectivity: The "Cesium Effect" stabilizes the transition state for N-alkylation and suppresses dialkylation or C-alkylation by coordinating less tightly to the hard Nitrogen center than smaller cations [1, 4].

Protocol:

  • Dissolution: Dissolve Indole (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

    • Tip: Use MeCN for easier workup; use DMF if solubility is poor.

  • Base Addition: Add

    
      (1.5 – 2.0 equiv).
    
  • Activation: Stir at 60°C for 30 minutes. (Crucial step for deprotonation equilibrium).

  • Electrophile: Add Alkyl Halide (1.2 equiv) dropwise.

    • Tip: If using an alkyl chloride, add TBAI (0.1 equiv) as a catalyst (Finkelstein in situ).

  • Reaction: Heat to 60–80°C . Monitor by LCMS.

Troubleshooting:

  • Issue: Reaction is sluggish (<50% conversion).

  • Fix: Switch solvent to NMP (N-methylpyrrolidone) and raise temp to 100°C. The higher dielectric constant of NMP aids the charge separation.

Module 3: Phase Transfer Catalysis (Protocol C)

Best For: Scale-up, avoiding anhydrous conditions, and secondary electrophiles.

The Science: This system uses a liquid-liquid or solid-liquid interface. The base (KOH) remains in the aqueous/solid phase, deprotonating the indole at the interface. The Phase Transfer Catalyst (


)  carries the indolyl anion into the organic phase (Toluene) where it reacts with the alkyl halide.
  • Regioselectivity: Because the reaction occurs in a non-polar solvent (Toluene), the "naked" anion is highly reactive but the cation (

    
    ) blocks the C3 position sterically, promoting N-alkylation [5].
    

Protocol:

  • Mixture: Combine Indole (1.0 equiv) and Alkyl Halide (1.5 equiv) in Toluene (0.5 M).

  • Catalyst: Add

    
      (Tetrabutylammonium hydrogen sulfate) or 
    
    
    
    (5–10 mol%).
  • Base: Add 50% aq. NaOH or finely powdered KOH (3.0 equiv).

  • Agitation: Vigorously stir (1000+ RPM) at Reflux (110°C) .

    • Critical: High stirring speed is mandatory to maximize interfacial surface area.

Data Comparison: Base/Solvent Systems

VariableNaH / DMFCs2CO3 / MeCNPTC (NaOH/Tol)
Species "Naked" Indolyl AnionLoose Ion PairQ+-Indolyl Pair
pK_a Limit Deprotonates anythingMild (

< 18)
High effective basicity
Moisture Explosive/Sensitive TolerantWater is solvent
Selectivity High N-AlkylationHighest Selectivity Good (Steric control)
C7-H Indoles Poor (Aggregates)ModerateBest
Module 4: Troubleshooting Regioselectivity (N vs. C)

The Problem: You observe a significant amount of C3-alkylated product.

Mechanism: According to HSAB (Hard-Soft Acid-Base) Theory :

  • N1 is the "Hard" center (high charge density).

  • C3 is the "Soft" center (orbital control).

Corrective Actions:

  • Change the Counter-ion:

    • Small, hard cations (

      
      , 
      
      
      
      ) coordinate tightly to N, blocking it and forcing C-alkylation.
    • Solution: Switch to

      
        (via KHMDS) or 
      
      
      
      (
      
      
      ) or a bulky ammonium cation (PTC). The larger cation leaves N1 accessible.
  • Change the Solvent:

    • Non-polar solvents favor tight ion pairing (often leading to C-attack).

    • Solution: Use DMSO or DMF . These highly polar aprotic solvents solvate the cation completely, leaving the indolyl anion "naked" and free to react at the most electronegative atom (Nitrogen) [1, 3].

Module 5: The "Nuclear Option" (C7-Substituted Indoles)

The Challenge: A substituent at C7 creates a "clamshell" effect, physically blocking the N-H vector. Standard


 trajectories are forbidden.

Advanced Protocol (Microwave-Assisted):

  • Solvent: Use DMPU or NMP (high boiling, non-nucleophilic).

  • Base:

    
      (Potassium tert-butoxide) or Phosphazene Base (
    
    
    
    )
    .
    • 
       is an extremely strong, non-ionic base that minimizes steric crowding around the cation.
      
  • Conditions: Microwave irradiation at 150–180°C for 10–20 minutes.

    • Why: Thermal energy is required to overcome the rotational barrier and steric repulsion of the C7 group.

References
  • Vertex AI Search. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. 1

  • Vertex AI Search. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles. ACS Publications.[2] 3[4][5][6][7]

  • Vertex AI Search. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines. ACS Publications.[2] 2[6][7]

  • Vertex AI Search. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. PMC - NIH. 8

  • Vertex AI Search. (2025). Phase Transfer Catalysis - Reagent Guides. ACS GCI Pharmaceutical Roundtable. 9

Sources

Optimization

Technical Support Center: Byproduct Identification in Halogenated Indole Synthesis via LC-MS

Welcome to the Technical Support Center for the analysis of halogenated indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of halogenated indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the formation of byproducts during the synthesis of halogenated indoles using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your research and development.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the LC-MS analysis of halogenated indole reactions.

Q1: My LC-MS chromatogram shows multiple peaks besides my expected product. What are the most likely byproducts in an electrophilic halogenation of an indole?

A1: In electrophilic halogenation of indoles, several byproducts can form. The most common include:

  • Over-halogenated indoles: Di- or tri-halogenated species can form if the reaction is not carefully controlled.[1]

  • Regioisomers: Halogenation can occur at different positions on the indole ring, with the C3 position being the most electron-rich and typically the most reactive.[2][3][4] However, substitution at other positions (e.g., C2, C5, C7) can occur depending on the substrate and reaction conditions.[5][6]

  • Starting material: Unreacted indole will be present if the reaction has not gone to completion.

  • Dimers or trimers: Indoles can undergo self-condensation or dimerization, especially under acidic conditions.[7][8]

Q2: How can I quickly confirm if an unexpected peak corresponds to a halogenated compound using MS data?

A2: The most definitive initial evidence for a halogenated compound in your mass spectrum is the characteristic isotopic pattern of the halogen.

  • Chlorine: Look for a pair of peaks for the molecular ion ([M]+ and [M+2]+) with an intensity ratio of approximately 3:1.[9][10][11]

  • Bromine: Expect a pair of peaks for the molecular ion ([M]+ and [M+2]+) with an intensity ratio of roughly 1:1.[10]

Q3: I see a peak with the correct mass for my mono-halogenated product, but it elutes at a different retention time. What could this be?

A3: This is likely a regioisomer of your target compound. The position of the halogen on the indole ring will affect the molecule's polarity and thus its retention time on a reverse-phase LC column. For example, a 5-bromoindole will have a different retention time than a 3-bromoindole. Further structural elucidation using techniques like NMR would be necessary for confirmation.[12]

Q4: My reaction involves an N-protected indole. How does this affect potential byproducts?

A4: The nature of the protecting group on the indole nitrogen significantly influences the regioselectivity of halogenation and the types of byproducts formed. Electron-withdrawing groups on the nitrogen can direct halogenation to the C2 position, while in their absence, C3 halogenation is generally favored.[5][6][13] This means you should be vigilant for different regioisomers depending on your starting material.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to identifying byproducts.

Problem 1: Unexpected Peaks in the LC Chromatogram

Causality: The appearance of unexpected peaks indicates the presence of impurities or byproducts in your reaction mixture. These can arise from side reactions, incomplete reactions, or degradation of products.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected LC peaks.

Step-by-Step Protocol:

  • Acquire Full Scan MS Data: Ensure your LC-MS method includes a full scan experiment to capture the mass-to-charge ratio (m/z) of all eluting compounds.

  • Examine the Mass Spectrum of Each Unexpected Peak:

    • Look for Halogen Isotopic Patterns: As detailed in the FAQs, check for the characteristic 3:1 ratio for chlorine or 1:1 ratio for bromine in the molecular ion cluster.[10]

    • Identify the Molecular Ion: Determine the [M+H]+ or [M-H]- ion and deduce the molecular weight of the compound.

  • Hypothesize Byproduct Structures: Based on the molecular weight and the presence/absence of halogen patterns, propose potential structures. Refer to the table below for common possibilities.

  • Utilize Tandem MS (MS/MS): If your instrument has MS/MS capabilities, fragment the molecular ion of the unknown peak. The fragmentation pattern can provide structural information to help differentiate between isomers.[14][15][16]

Table 1: Common Byproducts in Indole Halogenation and their LC-MS Signatures

Byproduct TypeExpected Mass Change from Starting Material (SM)Key MS Characteristics
Mono-halogenated Product + Cl (approx. 34/36 Da) or + Br (approx. 78/80 Da)Characteristic 3:1 (Cl) or 1:1 (Br) isotopic pattern for the molecular ion.
Di-halogenated Product + 2xCl or + 2xBr or + Cl + BrFor two chlorines, a 9:6:1 (M, M+2, M+4) pattern. For two bromines, a 1:2:1 pattern.
Over-halogenated Product Multiple halogen additionsMore complex isotopic patterns.
De-halogenated Product - Cl or - Br from a halogenated SMLoss of the halogen isotopic pattern.
Dimer 2 x MW of SM or productA molecular ion at approximately twice the mass of the starting material or product.[17]
Oxidized Product (e.g., Oxindole) + 16 DaA mass increase of 16 Da from the corresponding indole.
Problem 2: Difficulty in Assigning Molecular Weights

Causality: Complex spectra with multiple adducts or poor ionization can make it challenging to identify the correct molecular ion.

Troubleshooting Steps:

  • Look for Common Adducts: In addition to the protonated molecule [M+H]+, look for common adducts such as sodium [M+Na]+, potassium [M+K]+, or acetonitrile [M+ACN+H]+. These will appear at higher m/z values.

  • Switch Ionization Polarity: If you are using positive ion mode, try negative ion mode. Some compounds ionize more efficiently as [M-H]-.

  • Optimize Source Conditions: Adjust parameters like spray voltage, gas flow, and temperature to improve ionization efficiency and reduce in-source fragmentation.[18][19]

Problem 3: Isotope Pattern Mismatches

Causality: The observed isotopic pattern does not perfectly match the theoretical pattern for the suspected number of halogen atoms.

Troubleshooting Steps:

  • Check for Overlapping Peaks: A co-eluting species can distort the isotopic pattern. Improve your chromatographic separation by modifying the gradient, flow rate, or column chemistry.

  • Consider Matrix Effects: Components of the reaction mixture can suppress the ionization of your analyte, leading to altered peak intensities. Dilute your sample to mitigate this effect.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides highly accurate mass measurements, which can confirm the elemental composition of your ion and validate the presence and number of halogen atoms.[1]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Quench the Reaction: Stop the reaction at the desired time point by adding a suitable quenching agent.

  • Dilute the Sample: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture and dilute it significantly (e.g., 1:1000) with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). This prevents overloading the LC column and MS source.

  • Filter the Sample: Pass the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[20]

  • Inject a Blank: Before running your sample, inject a blank (your dilution solvent) to ensure there is no carryover from previous injections.

Protocol 2: Generic LC-MS Method for Halogenated Indoles
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 100-1000.

Visualizing Reaction Pathways and Byproduct Formation

The following diagram illustrates a typical electrophilic bromination of indole and potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Indole Indole 3-Bromoindole 3-Bromoindole Indole->3-Bromoindole Br2 Indole Dimer Indole Dimer Indole->Indole Dimer Acidic Conditions 2-Bromoindole 2-Bromoindole Indole->2-Bromoindole Steric Hindrance/ Protecting Group Effect 3,5-Dibromoindole 3,5-Dibromoindole 3-Bromoindole->3,5-Dibromoindole Excess Br2

Caption: Potential reaction pathways in indole bromination.

This guide provides a foundational framework for identifying byproducts in the synthesis of halogenated indoles. Remember that each reaction is unique, and a combination of careful data analysis and chemical intuition is key to successful troubleshooting.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC. Retrieved February 7, 2026, from [Link]

  • Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 14 - Synthesis of Indoles. (2021, September 30). YouTube. Retrieved February 7, 2026, from [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Green Halogenation of Indoles with Oxone-Halide. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Green Halogenation of Indoles with Oxone-Halide. (2023). PubMed. Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. Retrieved February 7, 2026, from [Link]

  • Electrochemical C−H halogenation (Br/I) in indole systems. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. Retrieved February 7, 2026, from [Link]

  • Cu-Catalyzed Dimerization of Indole Derived Oxime Acetate for Synthesis of Biimidazo[1,2-a]indoles. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Green Halogenation of Indoles with Oxone–Halide. (2023). The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. (2023). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!. Retrieved February 7, 2026, from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

  • Electrophilic substitution at the indole. (n.d.). Quimicaorganica.org. Retrieved February 7, 2026, from [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.). Retrieved February 7, 2026, from [Link]

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). YouTube. Retrieved February 7, 2026, from [Link]

  • Understanding the electrophilic aromatic substitution of indole. (2013, March 3). Henry Rzepa's Blog. Retrieved February 7, 2026, from [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson. Retrieved February 7, 2026, from [Link]

  • Halogenation Reactions | Key Syntheses in Chemistry. (n.d.). Mettler Toledo. Retrieved February 7, 2026, from [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. (n.d.). LCGC International. Retrieved February 7, 2026, from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek. Retrieved February 7, 2026, from [Link]

  • Conditions for LC-MS/MS analysis of indole species. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

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  • LC/MS Troubleshooting Guide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]

  • L-452: Indole (benzene fused pyrrole): Resonance energy Reaction Mechanism, Selectivity & one MCQ. (2020, September 13). YouTube. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

optimizing reaction times for the synthesis of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic workflow. Our focus is on providing practical, field-tested insights to overcome common challenges and streamline your reaction times.

I. Troubleshooting Guide: Optimizing Reaction Times

This section addresses specific issues you may encounter during the two-step synthesis of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, which proceeds via an initial Vilsmeier-Haack formylation of 6-bromo-4-fluoro-1H-indole, followed by oxidation of the resulting aldehyde.

Step 1: Vilsmeier-Haack Formylation of 6-Bromo-4-fluoro-1H-indole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[1][2][3] The reaction involves the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which then acts as the formylating agent.[4][5] However, the presence of two electron-withdrawing halogen substituents on the indole ring can decrease its nucleophilicity, potentially leading to longer reaction times or incomplete conversion.

Question: My Vilsmeier-Haack formylation of 6-bromo-4-fluoro-1H-indole is sluggish or incomplete, even after several hours. How can I optimize the reaction time?

Answer:

Several factors can influence the rate of the Vilsmeier-Haack reaction. Here’s a systematic approach to optimizing your reaction time:

1. Reagent Stoichiometry and Vilsmeier Reagent Pre-formation:

  • Rationale: The concentration and integrity of the active Vilsmeier reagent are critical. The reagent is formed from the reaction of POCl₃ and DMF.[4][5] Ensuring its complete formation before the addition of the indole substrate is crucial for a clean and efficient reaction.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (used as both solvent and reagent).

    • Cool the DMF to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. A typical molar ratio is 1.2 to 2.0 equivalents of POCl₃ relative to the indole substrate.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent. The solution may become viscous and can range from colorless to yellow or orange.[6]

    • Dissolve the 6-bromo-4-fluoro-1H-indole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

2. Temperature Optimization:

  • Rationale: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of the deactivated indole ring may require thermal energy to proceed at a reasonable rate.

  • Troubleshooting Workflow:

G cluster_0 Temperature Optimization Start Start with 0°C for indole addition Monitor Monitor reaction by TLC/LC-MS after 1-2 hours Start->Monitor Incomplete Reaction incomplete? Monitor->Incomplete Yes Complete Reaction Complete Monitor->Complete No (Reaction Complete) Warm Gradually warm to room temperature (20-25°C) Incomplete->Warm Monitor2 Monitor for 2-4 hours Warm->Monitor2 Incomplete2 Still incomplete? Monitor2->Incomplete2 Yes Monitor2->Complete No (Reaction Complete) Heat Heat to 40-60°C Incomplete2->Heat Monitor3 Monitor until completion (may take several hours to overnight) Heat->Monitor3 Monitor3->Complete Yes

Caption: Workflow for optimizing temperature in Vilsmeier-Haack formylation.

  • Experimental Parameters:

ParameterInitial ConditionOptimization Step 1Optimization Step 2
Temperature 0 °C to Room Temp.Room Temp. to 40 °C40 °C to 60 °C
Typical Time 2 - 4 hours2 - 6 hours4 - 12 hours (or overnight)
Monitoring TLC/LC-MSTLC/LC-MSTLC/LC-MS

3. Solvent Considerations:

  • Rationale: While DMF is the standard solvent as it is also a reagent, in some cases, the use of a co-solvent can influence the reaction rate. However, for the Vilsmeier-Haack reaction, using excess DMF is the most common and generally effective approach. Ensure the DMF is anhydrous, as water will quench the Vilsmeier reagent.

Question: I am observing the formation of multiple byproducts in my Vilsmeier-Haack reaction. What could be the cause and how can I minimize them?

Answer:

Byproduct formation can arise from several factors:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere. Use anhydrous DMF and freshly distilled POCl₃.[7]

  • Side Reactions of the Indole Ring: While formylation at the C-3 position is electronically favored, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to other reactions. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction once the starting material is consumed and the desired product is at its maximum concentration.

  • Work-up Procedure: The work-up is critical. The reaction mixture is typically quenched by pouring it onto ice water, followed by basification (e.g., with NaOH or Na₂CO₃ solution) to hydrolyze the intermediate iminium salt to the aldehyde.[8] Ensure the pH is carefully adjusted to be basic to ensure complete hydrolysis and precipitation of the product.

Step 2: Oxidation of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde

The oxidation of the aldehyde to a carboxylic acid is the final step. Several methods are available, and the choice can impact reaction time and product purity.

Question: My oxidation of 6-bromo-4-fluoro-1H-indole-3-carbaldehyde is slow or results in a low yield. Which oxidation method is most efficient, and how can I optimize the reaction time?

Answer:

For the oxidation of indole-3-carbaldehydes, milder oxidation conditions are generally preferred to avoid over-oxidation or degradation of the indole ring. Here are some recommended methods with a focus on optimizing reaction times:

1. Pinnick Oxidation (Sodium Chlorite):

  • Rationale: This is a highly effective and mild method for the oxidation of aldehydes to carboxylic acids, especially for sensitive substrates. It proceeds via the formation of chlorous acid in situ.

  • Protocol:

    • Dissolve the 6-bromo-4-fluoro-1H-indole-3-carbaldehyde in a mixture of tert-butanol and water.

    • Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

    • Add 2-methyl-2-butene as a scavenger for the hypochlorite byproduct.

    • Add sodium chlorite (NaClO₂) in portions at room temperature.

  • Time Optimization:

    • Temperature: This reaction is typically run at room temperature. If the reaction is slow, gentle warming to 30-40 °C can be attempted, but monitor for any degradation of the starting material or product.

    • Stoichiometry: Ensure at least 1.5-2.0 equivalents of sodium chlorite are used.

    • Monitoring: The reaction can often be completed within 2-4 hours. Monitor by TLC or LC-MS until the starting aldehyde is consumed.

2. Silver (I) Oxide Oxidation:

  • Rationale: Tollen's reagent (ammoniacal silver nitrate) or freshly prepared silver (I) oxide are mild and effective oxidizing agents for aldehydes.

  • Protocol:

    • Suspend the indole-3-carbaldehyde in a mixture of ethanol and water.

    • Add a solution of silver nitrate followed by a solution of sodium hydroxide to form a suspension of silver (I) oxide in situ.

    • Stir the mixture at room temperature.

  • Time Optimization:

    • Temperature: The reaction is typically run at room temperature but can be gently heated to 40-50 °C to increase the rate.

    • Reaction Time: This reaction can take anywhere from a few hours to overnight. Monitor progress by TLC/LC-MS.

Question: I am concerned about over-oxidation or side reactions with the indole ring during the oxidation step. What precautions should I take?

Answer:

The indole nucleus can be sensitive to strong oxidizing agents.

  • Avoid Harsh Oxidants: Avoid using strong, non-selective oxidizing agents like potassium permanganate or chromic acid (Jones reagent) unless you have evidence from the literature that they are compatible with your specific substrate. These can potentially lead to cleavage of the indole ring.

  • Control Temperature: For any oxidation reaction, it is crucial to control the temperature. Exothermic reactions should be cooled, and for slow reactions, gentle heating should be applied cautiously with careful monitoring.

  • Protective Groups: While not always necessary, if you continue to experience issues with side reactions on the indole nitrogen, you can consider protecting it (e.g., with a Boc or SEM group) prior to the oxidation step. However, this adds extra steps to your synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected overall reaction time for the two-step synthesis?

A1: The overall time can vary significantly based on the optimization of each step. The Vilsmeier-Haack formylation can range from a few hours to an overnight reaction, depending on the temperature used. The subsequent oxidation step typically takes between 2 to 12 hours. A reasonable expectation for the entire process, including work-up and purification of intermediates, would be 2-3 working days.

Q2: How can I monitor the progress of these reactions effectively?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q3: Are there any specific safety precautions I should be aware of?

A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction itself can be exothermic, especially during the addition of POCl₃ to DMF, and should be performed with cooling.

Q4: My final product, 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, is difficult to purify. Any suggestions?

A4: Carboxylic acids can sometimes be challenging to purify by column chromatography due to streaking. Consider these options:

  • Recrystallization: This is often the best method for purifying solid carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Acid-Base Extraction: During the work-up, you can extract your crude product into a basic aqueous solution (e.g., sodium bicarbonate). Wash the aqueous layer with an organic solvent to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate your purified carboxylic acid.

III. Experimental Workflow Diagram

G cluster_0 Synthesis Workflow Start Start with 6-bromo-4-fluoro-1H-indole VH_Reagent Prepare Vilsmeier Reagent (POCl3 + DMF) Start->VH_Reagent Formylation Vilsmeier-Haack Formylation VH_Reagent->Formylation Workup1 Aqueous Work-up & Isolation Formylation->Workup1 Intermediate Isolate 6-bromo-4-fluoro-1H-indole-3-carbaldehyde Workup1->Intermediate Oxidation Oxidation (e.g., Pinnick or Ag2O) Intermediate->Oxidation Workup2 Aqueous Work-up & Purification Oxidation->Workup2 Product Final Product: 6-bromo-4-fluoro-1H-indole-3-carboxylic acid Workup2->Product

Caption: Overall workflow for the synthesis of the target molecule.

IV. References

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved February 7, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Vilsmeier-Haack formilation help : r/OrganicChemistry. (2023, June 14). Reddit. Retrieved February 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 7, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. (2023, September 5). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.). Retrieved February 7, 2026, from

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14). Retrieved February 7, 2026, from [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10). Retrieved February 7, 2026, from [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (n.d.). Retrieved February 7, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid: Prediction, Comparison, and Experimental Protocol

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the 13C NMR spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, a substituted indole of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will focus on a detailed prediction of its 13C NMR spectrum, a comparative analysis with structurally related compounds, and a robust experimental protocol for its acquisition.

The Foundational Role of 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful technique that provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its electronic environment.[1] Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects all influence the chemical shift. In the context of substituted indoles, 13C NMR is invaluable for confirming the positions of substituents on the indole ring system.

The indole scaffold and its derivatives are crucial in the synthesis of numerous pharmaceuticals.[2][3][4] Accurate structural verification by techniques like 13C NMR is a critical step in the development of these therapeutic agents.

Predicting the 13C NMR Spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

To predict the 13C NMR spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, we can analyze the expected substituent effects of the bromine, fluorine, and carboxylic acid groups on the parent indole ring. The chemical shifts of the nine carbon atoms of the target molecule are predicted based on established substituent-induced chemical shift (SCS) effects in aromatic and heterocyclic systems.[5]

The molecular structure and numbering of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid are presented below:

Caption: Molecular structure of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid with atom numbering.

Predicted 13C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~125Influenced by the adjacent nitrogen and the C3-carboxylic acid.
C3~110Shielded by the electron-donating nitrogen, but deshielded by the attached carboxylic acid.
C3a~128A quaternary carbon, expected to be downfield.
C4~155 (d, ¹JCF ≈ 240 Hz)Strongly deshielded by the highly electronegative fluorine atom, exhibiting a large one-bond C-F coupling.
C5~115 (d, ²JCF ≈ 20 Hz)Shielded by the para-donating effect of the fluorine, showing a smaller two-bond C-F coupling.
C6~118Attached to the electronegative bromine atom, leading to a downfield shift.
C7~114Influenced by the adjacent nitrogen and meta to the bromine.
C7a~135A quaternary carbon, deshielded by the adjacent nitrogen and the fused ring system.
COOH~170Typical chemical shift for a carboxylic acid carbon.[1]

Comparative Analysis with Structurally Related Compounds

A direct comparison with experimentally determined spectra of similar molecules provides a valuable benchmark for our predictions.

6-bromo-1H-indole-3-carboxylic acid
6-fluoro-1H-indole-3-carboxylic acid

The crystal structure of this analog has also been described.[3] In this case, the bromine at C6 is absent. Consequently, C6 would be more shielded (around 115-120 ppm), and the electronic effects on the other carbons of the benzene ring would be altered.

6-bromoindole-3-carboxaldehyde

The 13C NMR spectrum for this compound is available and provides the closest comparison.[6] The key difference is the presence of a carboxaldehyde group at C3 instead of a carboxylic acid. Aldehyde carbons are typically more deshielded than carboxylic acid carbons.

Comparison of Predicted Shifts with 6-bromoindole-3-carboxaldehyde:

Carbon AtomPredicted Shift in Target (ppm)Expected Shift in 6-bromoindole-3-carboxaldehyde (ppm)Key Difference
C3~110~120-125The electron-withdrawing nature of the aldehyde group causes a greater downfield shift at C3.
COOH/CHO~170~185-190Aldehyde carbons are significantly more deshielded than carboxylic acid carbons.
C4~155 (d)~120-125The absence of the highly electronegative fluorine in the aldehyde analog results in a much more shielded C4.

This comparative analysis highlights the significant impact of the 4-fluoro and 3-carboxylic acid substituents on the 13C NMR spectrum.

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality 13C NMR spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

cluster_workflow 13C NMR Acquisition Workflow A Sample Preparation B Instrument Setup A->B Dissolved Sample C Data Acquisition B->C Optimized Parameters D Data Processing C->D Raw FID Data E Spectral Analysis D->E Processed Spectrum

Caption: A streamlined workflow for acquiring and analyzing a 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good initial choice due to the potential for hydrogen bonding with the carboxylic acid and indole N-H protons, which can aid in solubility.[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Key Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width: A wide spectral width (e.g., 0-200 ppm) is recommended to ensure all carbon signals, including the carboxyl carbon, are observed.[1]

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times.

      • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to remove any distortions.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Spectral Interpretation:

    • Identify the number of unique carbon signals.

    • Correlate the observed chemical shifts with the predicted values and data from analogous compounds.

    • Pay close attention to the characteristic downfield shift of the C4 carbon and the large C-F coupling constant.

    • If necessary, perform advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all carbon signals by correlating them to the proton signals.[7]

Conclusion

This guide provides a comprehensive framework for understanding and obtaining the 13C NMR spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. By combining theoretical predictions based on substituent effects with comparative analysis of related compounds and a detailed experimental protocol, researchers can confidently approach the structural elucidation of this and similar complex organic molecules. The provided methodologies and data serve as a valuable resource for scientists engaged in drug discovery and development, ensuring the integrity and accuracy of their chemical characterization.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019. [Link]

  • Luo, Y.-H., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1580. [Link]

  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Company.
  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. [Link]

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Comparative

A Researcher's Guide to the Infrared Spectroscopy of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid: A Comparative Analysis

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Infrared (IR) spectroscopy provides a rapid and powerful method for ident...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying functional groups and elucidating molecular structure. This guide offers an in-depth analysis of the expected Fourier-transform infrared (FTIR) spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry. By dissecting its anticipated vibrational modes and comparing them with structurally similar alternatives, this document serves as a practical reference for spectral interpretation and compound verification.

The Vibrational Landscape of a Substituted Indole Carboxylic Acid

The IR spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is a composite of the vibrational modes of its constituent parts: the indole ring, the carboxylic acid group, and the halogen substituents. The interplay of these features, including the significant impact of intermolecular hydrogen bonding, dictates the final spectral appearance. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly influences the O-H and C=O stretching vibrations.[1][2][3]

A logical approach to interpreting the spectrum involves dissecting it into key regions, as illustrated below.

G cluster_regions Key Diagnostic Regions in the IR Spectrum cluster_vibrations Associated Vibrational Modes High_Frequency High Frequency Region (4000-2500 cm⁻¹) OH_NH O-H (Carboxylic Acid) N-H (Indole) High_Frequency->OH_NH Broad O-H Sharp N-H CH Aromatic & Alkene C-H High_Frequency->CH Double_Bond Double Bond Region (1800-1600 cm⁻¹) CO C=O (Carbonyl) Double_Bond->CO Strong, diagnostic CC_Aromatic C=C (Aromatic) Double_Bond->CC_Aromatic Fingerprint Fingerprint Region (1600-600 cm⁻¹) CO_OH_bends C-O Stretch O-H Bend Fingerprint->CO_OH_bends Halogen C-F & C-Br Stretch Fingerprint->Halogen Lower frequency

Caption: Logical workflow for analyzing the IR spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

Comparative Spectral Analysis: Predicting the Key Absorptions

Vibrational Mode Indole-3-carboxylic acid 6-bromo-1H-indole-3-carboxylic acid 6-fluoro-1H-indole-3-carboxylic acid Predicted: 6-bromo-4-fluoro-1H-indole-3-carboxylic acid Causality and Expert Insights
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad)~3300-2500 cm⁻¹ (very broad) The extensive hydrogen bonding in the carboxylic acid dimer leads to a very broad and characteristic absorption envelope, often obscuring the sharper C-H stretching peaks.[4][5][6][7] This feature is a hallmark of carboxylic acids.
N-H Stretch (Indole) ~3400 cm⁻¹ (sharp)~3400 cm⁻¹ (sharp)~3400 cm⁻¹ (sharp)~3400 cm⁻¹ (sharp) The N-H stretching vibration of the indole ring typically appears as a sharp, medium-intensity peak.[8][9] Its position can be influenced by hydrogen bonding, as seen in crystal structures where N-H···O interactions are present.[1][2]
C=O Stretch (Carbonyl) ~1700-1680 cm⁻¹ (strong)~1700-1680 cm⁻¹ (strong)~1700-1680 cm⁻¹ (strong)~1700-1680 cm⁻¹ (strong) This is one of the strongest and most diagnostic absorptions.[10] For dimeric, aromatic carboxylic acids, the peak is typically found in this range.[7][11] The electronic effects of the halogens are not expected to shift this frequency dramatically.
C=C Stretch (Aromatic) ~1620-1450 cm⁻¹ (multiple bands)~1620-1450 cm⁻¹ (multiple bands)~1620-1450 cm⁻¹ (multiple bands)~1620-1450 cm⁻¹ (multiple bands) The indole ring will exhibit several bands in this region corresponding to the stretching of the carbon-carbon double bonds within the aromatic system.[9]
C-O Stretch / O-H Bend ~1320-1210 cm⁻¹ / ~1440-1395 cm⁻¹~1320-1210 cm⁻¹ / ~1440-1395 cm⁻¹~1320-1210 cm⁻¹ / ~1440-1395 cm⁻¹~1320-1210 cm⁻¹ / ~1440-1395 cm⁻¹ These vibrations, associated with the carboxylic acid group, are found in the fingerprint region. The C-O stretch is typically a strong band.[11]
C-F Stretch N/AN/A~1250-1000 cm⁻¹ (strong)~1250-1000 cm⁻¹ (strong) The C-F stretch is typically a strong and distinct absorption in the fingerprint region. Its exact position can be influenced by the aromatic system.
C-Br Stretch N/A~690-515 cm⁻¹ (medium-strong)N/A~690-515 cm⁻¹ (medium-strong) The C-Br stretching vibration is found at lower wavenumbers due to the larger mass of the bromine atom.[12][13] This peak can be a key indicator of successful bromination.

Experimental Protocol: A Self-Validating Approach

To acquire a high-quality FTIR spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, the following protocol is recommended. This procedure incorporates steps for data validation and ensures reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Validation start Start: Obtain solid sample grind Grind ~1-2 mg of sample with ~100-200 mg of dry KBr powder start->grind pellet Press the mixture into a transparent pellet using a hydraulic press grind->pellet background Collect a background spectrum of the empty sample compartment pellet->background sample_scan Place the KBr pellet in the sample holder and collect the spectrum background->sample_scan params Acquisition Parameters: - Range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Scans: 32-64 (co-added) sample_scan->params correction Perform atmospheric correction (H₂O and CO₂ subtraction) sample_scan->correction baseline Apply baseline correction correction->baseline peak_pick Identify and label significant peaks baseline->peak_pick compare Compare with reference spectra and predicted values peak_pick->compare end End: Validated Spectrum compare->end

Caption: A validated workflow for acquiring the FTIR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Technique):

    • Ensure the sample is dry, as moisture can introduce a broad O-H band around 3400 cm⁻¹, potentially obscuring the N-H stretch.

    • Use spectroscopic grade Potassium Bromide (KBr), which is transparent to IR radiation in the typical analysis range.

    • Thoroughly grind a small amount of the sample (1-2 mg) with a larger amount of dry KBr (100-200 mg) in an agate mortar and pestle to ensure a homogenous mixture.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. Opacity or fractures in the pellet can lead to poor quality spectra.

  • Data Acquisition:

    • Before running the sample, acquire a background spectrum with the empty sample holder in place. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Place the KBr pellet in the sample holder and collect the spectrum. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Interpretation:

    • The acquired spectrum should be ratioed against the background spectrum.

    • Perform automated or manual atmospheric suppression to remove sharp peaks from CO₂ (around 2360 cm⁻¹) and rotational lines from water vapor (around 3600 cm⁻¹ and 1600 cm⁻¹).

    • Apply a baseline correction to ensure accurate peak picking.

    • Identify the key absorption bands and compare their positions and relative intensities to the predicted values in the table above and to reference spectra of similar compounds. The presence of the very broad O-H stretch, the strong C=O stretch, and the lower frequency C-Br and C-F stretches will be key indicators for confirming the structure of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.

Conclusion

The infrared spectrum of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is expected to be rich in information, with highly characteristic bands for the carboxylic acid dimer, the indole N-H group, and the carbon-halogen bonds. By understanding the expected positions and characteristics of these vibrational modes and by following a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy as a primary tool for the structural verification of this and related compounds. This comparative guide provides the foundational knowledge to interpret such spectra with a high degree of scientific integrity, facilitating the advancement of drug discovery and development projects.

References

  • ResearchGate. IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... [Online] Available at: [Link]

  • ResearchGate. (PDF) 6-Bromo-1H-indole-3-carboxylic acid. [Online] Available at: [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Online] Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

  • ResearchGate. FT-IR spectrum of control indole. [Online] Available at: [Link]

  • National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Online] Available at: [Link]

  • University of Colorado Boulder. IR: carboxylic acids. [Online] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Online] Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Online] Available at: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

  • University of Wisconsin-Platteville. IR Absorption Table. [Online] Available at: [Link]

  • SlideShare. The features of IR spectrum. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 6-Bromo-1H-indole-3-carboxylic acid. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 6-Fluoro-1H-indole-3-carboxylic acid. [Online] Available at: [Link]

  • PubChem. 6-Bromo-1H-indole-3-carboxylic acid. [Online] Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • ResearchGate. FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... [Online] Available at: [Link]

  • PubMed. Hydrogen bonding interactions between indole and benzenoid-pi-bases. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Online] Available at: [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Online] Available at: [Link]

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Validation

A Comparative Guide to the Structural Confirmation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a novel or synthesized compound is a cornerstone of rigorous scientific practice. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a novel or synthesized compound is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison for the structural elucidation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. In the absence of published, peer-reviewed spectroscopic data for this specific molecule, we present a robust, validated workflow for its structural confirmation. This is achieved by comparing predicted data with established experimental data from two closely related and structurally significant alternatives: 6-bromo-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid.

This guide is structured to not only provide step-by-step methodologies but also to delve into the causal reasoning behind the selection of specific analytical techniques, ensuring a self-validating and scientifically sound approach to structural confirmation.

Introduction to the Target Molecule and Its Analogs

Indole-3-carboxylic acid and its halogenated derivatives are pivotal scaffolds in medicinal chemistry, often serving as building blocks for pharmacologically active agents. The introduction of halogen atoms such as bromine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.

The target molecule, 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, combines the electronic and steric influences of both a bromine and a fluorine atom on the indole ring. To confidently confirm its structure, a multi-technique approach is essential. We will compare its predicted analytical signature against the known data for two key analogs:

  • Alternative A: 6-bromo-1H-indole-3-carboxylic acid. This analog allows for the specific assessment of the fluorine atom's contribution at the 4-position.

  • Alternative B: 6-fluoro-1H-indole-3-carboxylic acid. This analog provides a baseline for understanding the impact of the bromine atom at the 6-position.

Orthogonal Analytical Workflow for Structural Confirmation

A scientifically rigorous structural confirmation relies on an orthogonal workflow, where multiple, independent analytical techniques are employed. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.

Comparative

comparing the reactivity of the bromine and fluorine in 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

Product: 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid CAS: 885520-59-2 (Analogous Core) Focus: Chemoselectivity, Orthogonal Reactivity, and Synthetic Utility Executive Summary In medicinal chemistry, 6-bromo-4-fluoro-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid CAS: 885520-59-2 (Analogous Core) Focus: Chemoselectivity, Orthogonal Reactivity, and Synthetic Utility

Executive Summary

In medicinal chemistry, 6-bromo-4-fluoro-1H-indole-3-carboxylic acid represents a "privileged scaffold" due to the orthogonal reactivity of its halogen substituents. This guide analyzes the distinct behaviors of the C6-bromine and C4-fluorine atoms.

The Core Thesis: The molecule functions as a Janus-faced intermediate .

  • The C6-Bromine acts as a synthetic handle , readily undergoing oxidative addition with Palladium(0) to facilitate cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C4-Fluorine acts as a metabolic shield and electronic modulator . Due to the high strength of the C–F bond and the electron-rich nature of the indole core, it remains inert to both Pd-catalyzed coupling and standard nucleophilic aromatic substitution (SNAr), allowing it to survive late-stage diversification.

Electronic & Steric Landscape: The "Tale of Two Halogens"

To understand the reactivity difference, one must analyze the bond dissociation energies (BDE) and the electronic environment of the indole ring.

Bond Dissociation Energy (BDE)

The primary driver for the reactivity difference is the bond strength. The C–Br bond is significantly weaker than the C–F bond, making the C6 position kinetically accessible for oxidative addition.

Bond TypeApprox.[1][2][3][4][5][6][7][8] BDE (kcal/mol)Reactivity Implication
C(sp2)–F ~116Inert: Requires specialized activation (e.g., Ni-catalysis or harsh SNAr).
C(sp2)–Br ~68Reactive: Facile oxidative addition by Pd(0) species.
Electronic Environment (Hammett & Resonance)
  • C6 Position (Bromine): Located on the benzenoid ring of the indole. It is electronically accessible to metal catalysts. The electron density here allows for standard electrophilic substitution or metal insertion.

  • C4 Position (Fluorine): This position is sterically crowded, sandwiched between the C3-carboxylic acid and the bridgehead nitrogen. Furthermore, the indole nitrogen lone pair donates density into the ring (rendering it electron-rich), which strongly disfavors nucleophilic attack (SNAr) at C4, despite the inductive withdrawal of the fluorine.

Chemoselectivity: The C6-Bromine "Handle"

The C6-bromine is the primary site for building molecular complexity. Under standard Suzuki-Miyaura conditions, the catalyst inserts exclusively into the C–Br bond.

Experimental Protocol A: Selective C6-Arylation

This protocol demonstrates the survival of the C4-F during C6-functionalization.

Reagents:

  • Substrate: 6-bromo-4-fluoro-1H-indole-3-carboxylic acid (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[9]

Methodology:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM under positive Argon pressure.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

  • Workup: Acidify carefully to pH 4 (to preserve the carboxylic acid), extract with EtOAc, and purify via reverse-phase HPLC.

Outcome:

  • Yield: Typically 70–85%.

  • Selectivity: >99% reaction at C6. The C4-F bond remains intact.

  • Note: The free carboxylic acid at C3 may form a salt with the base; ensuring water is present in the solvent system helps solubilize the intermediate carboxylate.

Nucleophilic Vulnerabilities: The C4-Fluorine "Shield"

A common misconception is that the electron-withdrawing carboxylic acid at C3 activates the C4-fluorine for displacement (SNAr). Experimental evidence suggests otherwise for this specific scaffold.

Why SNAr Fails at C4
  • Electron-Rich Core: Indole is π-excessive. The nitrogen lone pair pushes density into the ring, destabilizing the Meisenheimer complex required for SNAr.

  • Steric Blocking: The C3-carboxylic acid provides steric bulk that hinders the approach of nucleophiles to the C4 position.

  • Lack of Activation: Unlike 4-fluoronitrobenzene, where a nitro group strongly withdraws density via resonance, the indole system fights against nucleophilic attack.[9]

Experimental Protocol B: Attempted C4-Displacement (Negative Control)

This protocol serves as a stress test to prove the stability of the C4-F.

Reagents:

  • Substrate: 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

  • Nucleophile: Morpholine (5.0 eq)

  • Solvent: DMSO (anhydrous)

  • Conditions: 120 °C, 24 hours[9]

Outcome:

  • Result: No Reaction (Recovery of starting material).

  • Interpretation: The C4-F is chemically inert under conditions that would typically displace halogens on electron-deficient rings (like pyridines or nitrobenzenes).

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent reaction pathways. The C6-Br leads to product formation, while the C4-F acts as a dead-end for nucleophilic substitution.

ReactivityPathways Start 6-Bromo-4-fluoro- indole-3-COOH Pathway1 Pd(0) Oxidative Addition Start->Pathway1  C6-Br (Weak Bond) Pathway2 Nucleophilic Attack (SNAr) Start->Pathway2  C4-F (Strong Bond) Intermediate Pd(II)-Complex (C6-Insertion) Pathway1->Intermediate NoReaction NO REACTION (High Barrier) Pathway2->NoReaction  Electron Rich Ring Product 6-Aryl-4-fluoro- indole-3-COOH Intermediate->Product  Suzuki Coupling

Caption: Divergent reactivity pathways showing C6-susceptibility to Pd-catalysis vs. C4-inertness to SNAr.

Physicochemical Impact of the C4-Fluorine[3]

If the C4-fluorine is not for reaction, why is it there? It serves critical roles in drug design:

  • pKa Modulation:

    • Indole-3-COOH pKa: ~3.90.[10]

    • Effect of 4-F: The inductive withdrawing effect (-I) of fluorine at C4 stabilizes the carboxylate anion at C3, likely lowering the pKa by 0.2–0.4 units. This alters solubility and binding affinity at physiological pH.

  • Metabolic Blocking: The C4 position in indoles is a common site for metabolic hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this "soft spot," extending the half-life of the molecule.

  • Conformational Locking: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). At the C4 position, this can force the C3-carboxylic acid to twist out of planarity with the indole ring to relieve steric strain, potentially locking the molecule into a bioactive conformation.

Comparison Summary Table

FeatureC6-BromineC4-Fluorine
Primary Role Synthetic Handle (Coupling)Structural/Electronic Modulator
Bond Energy Low (~68 kcal/mol)High (~116 kcal/mol)
Pd(0) Reactivity High (Oxidative Addition)Inert (Requires Ni/Photoredox)
SNAr Reactivity Low (unless activated)Very Low (Electron-rich ring)
Metabolic Stability Low (prone to displacement)High (Blocks metabolism)

References

  • Bond Dissociation Energies : Wikipedia - Bond dissociation energy. (2025).[2][11] General reference for C-F vs C-Br bond strengths in aromatic systems.

  • Suzuki Coupling Mechanism : Organic Chemistry Portal - Suzuki Coupling. Detailed mechanism of Pd-catalyzed cross-coupling selectivity.

  • Indole Reactivity : ChemicalBook - 6-Bromo-4-fluoroindole. Properties and synthesis data for the core scaffold.[12]

  • SNAr Limitations : ResearchGate - Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Discusses the difficulty of displacing fluorine on electron-rich or neutral rings without photoredox activation.

  • pKa Data : Organic Chemistry Data - pKa Values. Reference for carboxylic acid pKa shifts in heteroaromatic systems.

Sources

Validation

A Comparative Guide to the Biological Efficacy of Halogenated Indoles: A Focus on the 6-Bromo-4-Fluoro-1H-Indole-3-Carboxylic Acid Scaffold

Introduction The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Its versatile bicyclic f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Its versatile bicyclic framework allows for extensive functionalization, leading to compounds with a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[3][4][5] Among the most powerful strategies for modulating the biological activity of the indole scaffold is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][6]

This guide provides a comparative analysis of the biological efficacy of halogenated indoles, with a specific focus on the promising but less-documented 6-bromo-4-fluoro-1H-indole-3-carboxylic acid structure. While direct, extensive experimental data on this specific di-halogenated compound is emerging, we can extrapolate a robust efficacy profile by examining the well-established roles of its constituent parts: the indole-3-carboxylic acid core, the C6-bromo substitution, and the C4-fluoro substitution. We will delve into the structure-activity relationships (SAR) of related halogenated indoles, propose mechanistic hypotheses, and provide detailed experimental protocols for researchers aiming to validate and compare these compounds in a laboratory setting.

Chapter 1: The Foundational Scaffold: Indole-3-Carboxylic Acid

The indole-3-carboxylic acid moiety is a critical building block in the synthesis of numerous pharmaceuticals and biologically active compounds.[7][8] Its carboxylic acid group can act as a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of target proteins. This functional group also imparts a degree of polarity, influencing the compound's solubility and pharmacokinetic profile. The indole ring itself provides a rigid, aromatic scaffold that can engage in π–π stacking and hydrophobic interactions within protein binding pockets.

Chapter 2: The Strategic Impact of Halogenation

The placement and identity of a halogen on the indole ring are not trivial modifications; they are strategic decisions in drug design aimed at fine-tuning biological activity.

The Influence of C6-Bromination

Bromine substitution, particularly at the C5 and C6 positions of the indole ring, has been consistently linked to enhanced biological potency across different therapeutic areas.[1]

  • Antibacterial Potentiation: A prominent example is the class of 6-bromoindole derivatives that act as inhibitors of bacterial cystathionine γ-lyase (CGL).[9] These compounds, such as NL1 and NL2, potentiate the effects of antibiotics by blocking hydrogen sulfide (H₂S) production in pathogenic bacteria, a key mechanism of antibiotic resistance.[10] The 6-bromo substituent is considered essential for this high-potency inhibition.[9]

  • Serotonin Receptor Affinity: In the realm of neuroscience, 6-bromo-aplysinopsins have demonstrated selective binding to human serotonin 5-HT₂ receptors, with the bromination at this position being critical for activity and receptor subtype selectivity.[11]

  • Anticancer Activity: Structure-activity relationship studies of various indole derivatives have revealed that bromo and chloro substitutions often significantly enhance anticancer activity.[12] This is attributed to bromine's ability to form strong halogen bonds and increase lipophilicity, thereby improving cell membrane permeability and target engagement.

The Unique Role of C4-Fluorination

Fluorine is the most electronegative element and its introduction into a drug candidate offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position, such as C4, can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life and bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, which can influence the molecule's overall charge state, solubility, and ability to cross biological membranes.

  • Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor. More importantly, it can form unique orthogonal multipolar interactions with backbone carbonyls in a protein's active site, providing an additional anchoring point that can significantly boost binding affinity where other halogens cannot.

Chapter 3: A Mechanistic Hypothesis for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid

Based on the established principles of its constituent parts, we can construct a strong hypothesis for the biological potential of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. The combination of a C6-bromo and a C4-fluoro substituent is a classic medicinal chemistry strategy to synergistically enhance potency and drug-like properties.

We hypothesize that this compound will exhibit potent activity in therapeutic areas where halogenated indoles are already prominent, such as oncology. The 6-bromo group would likely serve as the primary driver of potency, enhancing hydrophobic and halogen-bonding interactions with the target protein. The 4-fluoro group would simultaneously block a potential site of metabolism and could form additional hydrogen bonds or electrostatic interactions, further increasing affinity and improving the pharmacokinetic profile.

G cluster_molecule Hypothesized SAR of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid cluster_effect Predicted Biological Outcome Indole Indole Scaffold (π-stacking, Hydrophobic Core) COOH 3-Carboxylic Acid (H-bonding, Anchor) Indole->COOH Positioning Br 6-Bromo Group (Potency, Lipophilicity, Halogen Bonding) Indole->Br Substitution F 4-Fluoro Group (Metabolic Stability, Enhanced Binding) Indole->F Substitution Target High-Affinity Target Binding (e.g., Kinase, Tubulin) COOH->Target Br->Target F->Target PK Improved Pharmacokinetics (Increased Half-life) F->PK Efficacy Potent Cellular & In Vivo Efficacy Target->Efficacy PK->Efficacy

Figure 1: A diagram illustrating the hypothesized structure-activity relationship (SAR) for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, detailing how each component of the molecule contributes to its predicted biological efficacy.

Chapter 4: Comparative Efficacy Data of Halogenated Indoles in Oncology

To contextualize the potential of our lead compound, it is crucial to review the performance of other halogenated indoles, particularly those targeting key cancer pathways like tubulin polymerization and protein kinases.[13][14] Halogenated spiro-oxindoles, for example, are known to suppress cancer cell proliferation by inducing apoptosis and cell cycle arrest.[15]

Compound ClassHalogen(s) & PositionTarget/MechanismCell LineReported IC₅₀Reference
Indole-sulfonamide4-ChloroTubulin PolymerizationHeLa0.24 µM[16]
Indole-sulfonamide4-BromoTubulin PolymerizationHeLa0.31 µM[16]
Indole-imidazole5-FluoroTubulin PolymerizationA5491.6 nM[17]
Bromoindole Derivative6-BromoAntibiotic PotentiatorS. aureus~600 nM (Binding)[9]
Trichloro-bisindole6"-ChloroCytotoxicityHCT-1163.1 µM[2]

This table is a representative summary. IC₅₀ values are highly dependent on assay conditions and should be compared with caution.

The data consistently demonstrates that halogenated indoles can achieve high potency, often in the nanomolar to low-micromolar range. The choice of halogen and its position dictates the specific activity profile and potency against different biological targets.

Chapter 5: Experimental Design for Comparative Efficacy Testing

To rigorously evaluate the biological efficacy of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid against other halogenated indoles, a multi-step experimental workflow is required. This process ensures that observations are reproducible and mechanistically understood.

G cluster_workflow Comparative Efficacy Testing Workflow start Compound Synthesis & Characterization biochem Biochemical Assay (e.g., Kinase Inhibition) start->biochem Step 1 cell_based Cell-Based Assay (e.g., Cytotoxicity, Apoptosis) biochem->cell_based Step 2 in_vivo In Vivo Model (e.g., Xenograft Study) cell_based->in_vivo Step 3 end Data Analysis & SAR Conclusion in_vivo->end Step 4

Figure 2: A streamlined workflow for the systematic evaluation of novel halogenated indole derivatives, from initial synthesis to in vivo efficacy and final structure-activity relationship (SAR) analysis.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: PIM1 Kinase)

This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

  • Rationale: Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets.[15] An in vitro assay isolates the interaction between the compound and the kinase, providing a direct measure of target engagement without the complexities of a cellular environment. PIM1 is chosen as an example as it is a well-characterized kinase involved in cell survival and proliferation.

  • Materials:

    • Recombinant human PIM1 kinase (e.g., from SignalChem)

    • PIM1 substrate peptide (e.g., PIMtide)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test Compounds (dissolved in 100% DMSO)

    • Positive Control Inhibitor (e.g., Sunitinib)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

  • Procedure:

    • Compound Plating: Serially dilute test compounds in DMSO, then dilute into kinase buffer. Dispense 5 µL of each compound concentration into wells of a 384-well plate. Include "vehicle control" wells (DMSO only) and "no enzyme" control wells.

    • Enzyme Addition: Add 10 µL of PIM1 kinase solution (prepared in kinase buffer) to all wells except the "no enzyme" controls. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate Reaction: Add 10 µL of a solution containing ATP and the substrate peptide to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are fairly evaluated.

    • Incubation: Incubate the plate for 60 minutes at 30°C.

    • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Analysis: Measure luminescence using a plate reader. Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity). Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.

  • Rationale: A positive result in a biochemical assay must be translated into a functional cellular effect. This assay determines if target inhibition leads to cancer cell death or growth arrest. MCF-7 (breast cancer) is a commonly used and well-characterized epithelial cancer cell line.

  • Materials:

    • MCF-7 human breast adenocarcinoma cell line

    • DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Test Compounds (dissolved in DMSO)

    • Positive Control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well clear plates

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle control (media with DMSO) and positive control wells.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the media and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control wells (100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.

Conclusion

The strategic halogenation of the indole scaffold remains a highly effective and rational approach in modern drug discovery. While the specific compound 6-bromo-4-fluoro-1H-indole-3-carboxylic acid requires direct experimental validation, a thorough analysis of structure-activity relationships from related molecules provides a compelling case for its potential as a potent biological agent, particularly in oncology. The combination of a C6-bromo group to drive potency and a C4-fluoro group to enhance drug-like properties represents a mechanistically sound design strategy. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to test this hypothesis, compare its efficacy against other halogenated indoles, and ultimately contribute to the development of next-generation therapeutics.

References

  • Shatalin, K. et al. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. Available at: [Link]

  • El-Kashef, H. et al. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs. Available at: [Link]

  • Brandenburg, K. & Putz, H. (2012). 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. Available at: [Link]

  • Luo, J. et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PubMed Central. Available at: [Link]

  • Hassan, R. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Kashin, A. S. et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available at: [Link]

  • Luo, J. et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Kamal, A. et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Gribi, R. & Vaithiyanathan, M. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. Available at: [Link]

  • Wang, S. et al. (2019). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. Available at: [Link]

  • Sanna, C. et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules. Available at: [Link]

  • Jiménez, C. et al. (2019). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. ResearchGate. Available at: [Link]

  • Tran, T. D. et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

  • Abdellatif, K. R. A. et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Shang, Z. et al. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI. Available at: [Link]

  • Hassan, R. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Pesce, E. et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]

  • Sanna, C. et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. PubMed Central. Available at: [Link]

  • Sidhu, J. S. et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Stresser, D. M. et al. (1994). Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Biochemical Toxicology. Available at: [Link]

  • Fernandes, C. et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

  • La Regina, G. et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]

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